Clindamycin 2-Phosphate Sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34ClN2O9PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(30-31(25,26)27)18(29-15)32(4)28/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13+,14-,15+,16+,18+,32?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQHVQGMXRPASW-IMOWMNBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)OP(=O)(O)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)C)OP(=O)(O)O)O)O)[C@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClN2O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Clindamycin 2-Phosphate Sulfoxide: An Impurity of Significance
Abstract: This technical guide provides an in-depth exploration of Clindamycin 2-Phosphate Sulfoxide, a primary oxidative degradation product of the lincosamide antibiotic, Clindamycin 2-Phosphate. For researchers, quality control analysts, and drug development professionals, understanding the formation and analytical profile of this impurity is critical for ensuring the stability, efficacy, and safety of clindamycin-based pharmaceutical products. This document details a robust laboratory-scale synthesis protocol via controlled oxidation and outlines a multi-platform analytical strategy for its comprehensive characterization, leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Clindamycin 2-Phosphate is a widely used semi-synthetic lincosamide antibiotic, valued for its efficacy against a range of anaerobic and gram-positive aerobic bacteria.[1] As a phosphate ester, it serves as a prodrug, which is inactive in vitro but is rapidly hydrolyzed in vivo by phosphatases to release the active clindamycin.[2] In pharmaceutical development and manufacturing, the control of impurities is a mandate of paramount importance, directly impacting the safety and potency of the final drug product.
Clindamycin 2-Phosphate Sulfoxide (CAS No: 1228573-90-7) is recognized as a significant impurity and degradation product, primarily formed through the oxidation of the thioether moiety in the parent molecule.[3][4] Its presence in a drug substance or product is an indicator of stability issues, often arising from exposure to oxidative stress during manufacturing or storage.[1][5] This guide offers a scientifically grounded framework for the controlled synthesis of this sulfoxide, enabling its use as a reference standard, and provides detailed protocols for its unambiguous characterization.
Section 1: Synthesis of Clindamycin 2-Phosphate Sulfoxide
Principle of Synthesis: Controlled Oxidation
The synthesis of Clindamycin 2-Phosphate Sulfoxide hinges on the selective oxidation of the sulfur atom of the methylthio group. The primary challenge in this synthesis is to prevent over-oxidation to the corresponding sulfone, which is a common byproduct.[6] Hydrogen peroxide (H₂O₂) is a preferred oxidant for this transformation due to its efficacy, clean reaction profile (water being the main byproduct), and controllability under specific reaction conditions.[6] A patent describes a method that carefully controls reaction time, temperature, and stoichiometry to achieve a high yield of the desired sulfoxide.[6]
The following workflow diagram illustrates the key stages of the synthesis and purification process.
Caption: High-level workflow for the synthesis and purification of Clindamycin 2-Phosphate Sulfoxide.
Experimental Protocol: Synthesis via Forced Degradation
This protocol is designed for the laboratory-scale synthesis of Clindamycin 2-Phosphate Sulfoxide to generate a reference material. Forced degradation studies on clindamycin phosphate have shown that hydrogen peroxide treatment effectively generates the sulfoxide derivative.[1][5]
-
Dissolution: Dissolve 100 mg of Clindamycin 2-Phosphate USP reference standard in 10 mL of deionized water in a clean, amber glass vial to protect from light.
-
Oxidation: To the stirred solution, add 1.0 mL of 3% hydrogen peroxide (H₂O₂) solution.
-
Reaction: Allow the reaction to proceed at room temperature (approx. 25°C) for 30 minutes. The progress can be monitored by HPLC by observing the decrease in the parent peak and the formation of new peaks corresponding to the sulfoxide diastereomers.
-
Quenching: Terminate the reaction by adding a stoichiometric excess of a quenching agent, such as 10% sodium thiosulfate solution, until the presence of peroxide is no longer detected (e.g., using peroxide test strips).
-
Purification: The resulting crude mixture contains the sulfoxide diastereomers, unreacted starting material, and the sulfone byproduct. Isolate the sulfoxide diastereomers using preparative reversed-phase HPLC. A C18 column with a gradient elution of water and acetonitrile (with a suitable modifier like formic acid) is typically effective.
-
Isolation: Collect the fractions corresponding to the sulfoxide peaks. Combine the relevant fractions and remove the organic solvent under reduced pressure.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the final product as a white to off-white solid.[4]
-
Storage: Store the purified material at -20°C under an inert atmosphere, as it may be moisture-sensitive.[3]
Causality Insights:
-
Why 3% H₂O₂? This concentration provides a sufficient molar excess of the oxidant to drive the reaction forward efficiently without being overly aggressive, which helps to minimize the formation of the clindamycin sulfone byproduct.[6]
-
Why Room Temperature? The oxidation of thioethers is generally facile. Conducting the reaction at room temperature provides a balance between a reasonable reaction rate and selectivity, avoiding the higher energy conditions that would favor over-oxidation.[6]
-
Why Preparative HPLC? This technique provides the high resolution necessary to separate the closely related sulfoxide diastereomers from both the starting material and other degradation products, ensuring a high-purity reference standard essential for analytical work.[7]
Section 2: Analytical Characterization
A multi-technique, or orthogonal, approach is essential for the unambiguous identification and structural confirmation of Clindamycin 2-Phosphate Sulfoxide.
Caption: Orthogonal workflow for the analytical characterization of Clindamycin 2-Phosphate Sulfoxide.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for separating and quantifying the sulfoxide impurity from the parent drug and other related substances.[1][5]
Protocol: Stability-Indicating HPLC Method
This method is adapted from established procedures for analyzing organic impurities in Clindamycin Phosphate Injection.[1][5]
-
Instrumentation: HPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: Zorbax Eclipse XDB C8, 250 x 4.6 mm, 5 µm particle size (or equivalent L7 packing).[1]
-
Mobile Phase A: Aqueous solution containing a suitable buffer (e.g., phosphate buffer).
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient Program: A gradient elution is typically required to resolve all related impurities. A representative gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 30-40 minutes to elute all compounds.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 205 nm.[1]
-
Injection Volume: 20 µL.
Expected Results: In a forced degradation sample, two new peaks with relative retention times (RRTs) of approximately 0.57 and 0.70 (relative to the main clindamycin phosphate peak) are observed, corresponding to the two diastereomers of the sulfoxide.[5] The method must demonstrate baseline resolution between these peaks and the peak for clindamycin phosphate.
Method 2: Mass Spectrometry (MS)
Coupling HPLC with MS provides definitive confirmation of the molecular weight.
-
Technique: Electrospray Ionization (ESI) in positive ion mode is highly effective for this class of compounds.[8][9]
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer coupled to an HPLC system.
-
Data Interpretation:
-
Molecular Ion: The primary confirmation is the detection of the protonated molecular ion [M+H]⁺ at m/z 521.0.[10]
-
Fragmentation: Tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns, which should show characteristic losses and fragments consistent with the clindamycin structure, such as the pyrrolidine ring moiety.[8][11]
-
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation.
-
Techniques: ¹H NMR, ¹³C NMR, and ³¹P NMR are all valuable.[3]
-
Sample Preparation: The purified sulfoxide is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[3]
-
Expected Data: While a full spectral assignment is beyond the scope of this guide, key observations include:
-
¹H NMR: The spectrum will be complex but will show characteristic signals for the methyl, propyl, and sugar moieties. The formation of the sulfoxide will induce shifts in the protons adjacent to the sulfur atom compared to the parent compound.
-
³¹P NMR: A distinct signal will confirm the presence of the phosphate group.[3]
-
The presence of two sets of signals for certain protons will confirm the sample is a mixture of diastereomers.
-
Summary of Characterization Data
| Parameter | Expected Value / Technique | Reference |
| Molecular Formula | C₁₈H₃₄ClN₂O₉PS | [3][4] |
| Molecular Weight | 520.96 g/mol | [3][10] |
| Appearance | White to off-white solid | [4] |
| HPLC RRT | Two diastereomeric peaks observed (e.g., ~0.57, ~0.70) | [5] |
| Mass Spectrometry | [M+H]⁺ = m/z 521.0 | [10] |
| NMR Spectroscopy | ¹H NMR, ³¹P NMR for structural confirmation | [3] |
Section 3: Self-Validating Systems and Trustworthiness
To ensure the scientific integrity of any analysis involving Clindamycin 2-Phosphate Sulfoxide, the described protocols must function as a self-validating system.
-
Certified Reference Standard: The cornerstone of a trustworthy analytical method is the use of a well-characterized reference standard. The synthesis protocol described herein is intended to produce such a standard. Commercially available, certified standards should be used for quantitative analysis and method validation in a regulated environment.[12][13]
-
Method Validation: Any HPLC method used for quantification must be fully validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (the ability to separate the sulfoxide from all other components), linearity, accuracy, precision, and robustness.[14]
-
Stability-Indicating Power: The forced degradation experiment is not only a synthesis method but also a critical component of analytical method development. By intentionally generating the sulfoxide and demonstrating its separation from the parent peak, the HPLC method is proven to be "stability-indicating."[1][5][15] This provides confidence that the method can accurately measure the impurity if it forms during a formal stability study of a drug product.
Conclusion
Clindamycin 2-Phosphate Sulfoxide is a critical process- and degradation-related impurity of Clindamycin 2-Phosphate. A thorough understanding of its synthesis and characterization is essential for any scientist working with this antibiotic. The controlled oxidation of the parent drug provides a reliable route to synthesize this impurity for use as an analytical standard. Its subsequent characterization requires an orthogonal approach, where the chromatographic separation by HPLC is complemented by definitive structural data from mass spectrometry and NMR spectroscopy. By employing these robust and well-vetted methodologies, researchers and drug developers can confidently identify, quantify, and control this impurity, ultimately ensuring the quality and safety of clindamycin therapies.
References
-
Title: Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry. Source: Journal of Pharmaceutical and Biomedical Analysis, 2006. URL: [Link][8]
-
Title: Methods for the Analysis of Clindamycin Phosphate Injection. Source: USP's Emerging Standards. URL: [Link][1][5]
-
Title: Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Source: ResearchGate (Request PDF). URL: [Link][9]
-
Title: Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay. Source: Scirp.org. URL: [Link][16]
-
Title: Clindamycin Sulfoxide Impurity. Source: Veeprho. URL: [Link][12]
-
Title: Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents. Source: Google Patents. URL: [7]
-
Title: Synthesis method of clindamycin sulfoxide - Google Patents. Source: Google Patents. URL: [6]
-
Title: clindamycin 2-phosphate sulfoxide | mixture of diastereomers. Source: Allmpus. URL: [Link][4]
-
Title: Clindamycin 2-Phosphate Sulfoxide | C18H34ClN2O9PS | CID 129011911. Source: PubChem. URL: [Link][10]
-
Title: Oxidative degradation of clindamycin in aqueous solution using nanoscale zero-valent iron/H2O2/US. Source: ResearchGate. URL: [Link][17]
-
Title: Oxidation of clindamycin phosphate by cerium(IV) in perchloric acid medium – A kinetic and mechanistic approach. Source: ResearchGate. URL: [Link][18]
-
Title: Clindamycin 2-Phosphate Sulfoxide | CAS No: 1228573-90-7. Source: Cleanchem. URL: [Link][13]
-
Title: Stability-Indicating UPLC Method Development, Validation, and Forced Degradation Studies of Sulfamethoxazole and Clindamycin in. Source: Scholars Middle East Publishers. URL: [Link][14]
-
Title: Forced Degradation Data of Clindamycin. Source: ResearchGate. URL: [Link][15]
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Title: Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Source: Agilent. URL: [Link][11]
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"Clindamycin 2-Phosphate Sulfoxide" mechanism of formation from clindamycin phosphate
A Technical Guide to the Formation of Clindamycin 2-Phosphate Sulfoxide
An In-depth Analysis for Researchers and Drug Development Professionals
Preamble: The Significance of Degradant Profiling in Pharmaceutical Stability
Clindamycin Phosphate, a lincosamide antibiotic, is a critical therapeutic agent valued for its efficacy against a wide spectrum of anaerobic and gram-positive bacteria.[1] It functions as a prodrug; in vivo, it undergoes rapid hydrolysis by phosphatases to release the biologically active clindamycin.[1][2] The stability and purity of the parent drug substance and its formulations are paramount to ensuring therapeutic safety and efficacy. Understanding the degradation pathways of Clindamycin Phosphate is therefore not merely an academic exercise but a regulatory and clinical necessity. Among its known degradation products, Clindamycin 2-Phosphate Sulfoxide emerges as a principal impurity formed under oxidative stress conditions.[3] This guide provides a detailed technical exploration of the mechanistic formation of this sulfoxide, outlines protocols for its synthesis and characterization, and offers insights relevant to formulation development and stability studies.
Part 1: The Core Mechanism of Sulfoxide Formation
The conversion of Clindamycin Phosphate to its sulfoxide derivative is a classic example of thioether oxidation. The reaction center is the sulfur atom of the methylthio group attached to the pyranose ring of the molecule.
The Locus and Nature of the Chemical Transformation
The core transformation involves the oxidation of the sulfide (a thioether) to a sulfoxide. This process introduces a single oxygen atom onto the sulfur atom, increasing its oxidation state.
Caption: The fundamental oxidation of the sulfide to a sulfoxide.
A critical consequence of this oxidation is the creation of a new stereocenter at the sulfur atom. The lone pair of electrons and the three substituents (oxygen, methyl group, and the pyranose ring) around the sulfur result in a chiral center. This leads to the formation of two diastereomers: the (R)-sulfoxide and the (S)-sulfoxide.[4][5] Analytical methods must therefore be capable of resolving this diastereomeric mixture.
The Role of Oxidants and Influencing Factors
The formation of Clindamycin 2-Phosphate Sulfoxide can be initiated by various chemical, environmental, and biological factors.
-
Chemical Oxidants: In a laboratory or manufacturing setting, strong oxidizing agents are the primary drivers. Hydrogen peroxide (H₂O₂) is a commonly used oxidant for the directed synthesis of the sulfoxide impurity for use as a reference standard.[6] Other reagents, such as peroxy acids or cerium(IV) compounds, can also effect this transformation.[7] A published synthesis method details the use of an aqueous hydrogen peroxide solution to react with clindamycin, providing a controlled route to the target product.[6]
-
Environmental Factors: In the context of a pharmaceutical formulation, degradation can occur due to exposure to atmospheric oxygen, particularly when catalyzed by light (photolytic degradation) or trace metal ions. This underscores the need for protective packaging and control of excipients.
-
Metabolic Oxidation: In vivo, clindamycin is metabolized in the liver to form clindamycin sulfoxide.[8][9][10] This S-oxidation is primarily mediated by the cytochrome P450 isoenzyme CYP3A4.[11][12] While this guide focuses on the chemical formation relevant to drug product stability, the metabolic pathway is mechanistically analogous and confirms the susceptibility of the sulfur atom to oxidation.
The Risk of Over-Oxidation
It is crucial to control the oxidative conditions. The sulfoxide itself can be further oxidized to the corresponding sulfone (R-SO₂-CH₃) under more aggressive conditions.[6] This sulfone represents a different impurity that must also be monitored and controlled within regulatory limits. The synthesis of the sulfoxide must therefore be carefully managed to prevent the formation of this over-oxidized by-product.[6]
Part 2: Experimental Protocol for Controlled Synthesis and Monitoring
The ability to synthesize and isolate key impurities is a cornerstone of robust analytical method development and validation. The following protocol, based on established methodologies, provides a self-validating system for producing Clindamycin 2-Phosphate Sulfoxide as a reference standard.[6]
Step-by-Step Synthesis Workflow
Objective: To synthesize Clindamycin 2-Phosphate Sulfoxide from Clindamycin Phosphate via controlled oxidation with hydrogen peroxide.
-
Reagent Preparation:
-
Accurately weigh a known quantity of Clindamycin Phosphate raw material.
-
Dissolve the material in deionized water in a round-bottom flask to a specific concentration.
-
-
Initiation of Oxidation:
-
While stirring the solution, add a pre-determined molar equivalent of a 30% aqueous hydrogen peroxide solution. The molar ratio of Clindamycin to hydrogen peroxide can range from 1:2 to 1:6.[6]
-
-
Controlled Reaction Conditions:
-
Reaction Monitoring (In-Process Control):
-
Periodically withdraw aliquots from the reaction mixture.
-
Analyze the aliquots using a validated HPLC method (see Section 3.1) to monitor the consumption of the starting material and the formation of the sulfoxide product.
-
-
Product Isolation:
-
Upon completion of the reaction (as determined by HPLC), add a multiple-volume excess of a suitable anti-solvent, such as ethanol, to precipitate the product.[6]
-
Collect the resulting solid by suction filtration.
-
Dry the isolated solid under vacuum at room temperature to yield the final Clindamycin 2-Phosphate Sulfoxide product.
-
Caption: Experimental workflow for the synthesis of Clindamycin 2-Phosphate Sulfoxide.
Critical Parameters for Synthesis
The success of this protocol hinges on the precise control of key variables. The following table summarizes these critical parameters.
| Parameter | Recommended Range | Rationale & Causality |
| Molar Ratio (H₂O₂:Drug) | 2:1 to 6:1 | Ensures sufficient oxidant for conversion while minimizing the risk of over-oxidation to the sulfone. |
| Reaction Temperature | 5°C – 55°C | Controls the reaction rate; higher temperatures require shorter reaction times to avoid by-product formation.[6] |
| Reaction Time | 20 – 120 minutes | Must be optimized in conjunction with temperature to maximize yield of the desired sulfoxide.[6] |
| Solvent/Anti-Solvent | Water / Ethanol | Provides a medium for the reaction and a simple, effective method for product isolation via precipitation.[6] |
Part 3: Analytical Characterization and Validation
Confirming the identity and purity of the synthesized material is a non-negotiable step. A multi-modal analytical approach provides a self-validating system for characterization.
Chromatographic Separation (HPLC)
High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating Clindamycin Phosphate from its sulfoxide and other related impurities.[13][14]
-
Methodology: A validated stability-indicating HPLC method is required. Typically, this involves a reverse-phase column (e.g., C8 or C18) with a gradient elution program.[1][13]
-
Mobile Phase: A common mobile phase consists of an acidic aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic modifier like acetonitrile or methanol.[1][15]
-
Detection: UV detection at a low wavelength, such as 205 nm or 210 nm, is standard for these compounds.[1][15]
-
Outcome: The sulfoxide product will have a distinct retention time, typically eluting near the parent compound. The method must demonstrate baseline separation between the starting material, the (R/S) sulfoxide diastereomers, and the potential sulfone by-product.
Structural Confirmation (Mass Spectrometry)
Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides unambiguous confirmation of the product's identity by determining its molecular weight.[14][16]
-
Principle: The oxidation adds one oxygen atom to the parent molecule.
-
Expected Result: The mass spectrum of Clindamycin 2-Phosphate Sulfoxide will show a molecular ion corresponding to a mass increase of approximately 16 amu (the atomic mass of oxygen) compared to Clindamycin Phosphate.
Caption: Logical flow for the analytical characterization of the synthesized impurity.
Summary of Analytical Data
The following table presents the key identifying characteristics for Clindamycin Phosphate and its sulfoxide derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected MS Result (m/z) | Key Differentiator |
| Clindamycin Phosphate | C₁₈H₃₄ClN₂O₈PS | 504.96 | [M+H]⁺ ≈ 505.15 | Parent Mass |
| Clindamycin 2-Phosphate Sulfoxide | C₁₈H₃₄ClN₂O₉PS | 520.96[3] | [M+H]⁺ ≈ 521.14 | Parent Mass + 16 amu |
Conclusion
The formation of Clindamycin 2-Phosphate Sulfoxide is a critical degradation pathway rooted in the oxidation of the molecule's thioether group. For drug development professionals, a thorough understanding of this mechanism is essential for designing stable formulations, developing robust analytical methods, and ensuring product quality. The controlled synthesis of the sulfoxide provides an indispensable reference standard for impurity profiling, method validation, and forced degradation studies. By integrating mechanistic knowledge with practical experimental protocols and rigorous analytical characterization, researchers can effectively manage this impurity and uphold the highest standards of scientific integrity and pharmaceutical quality.
References
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Methods for the Analysis of Clindamycin Phosphate Injection - USP's Emerging Standards. (2024). USP. [Link]
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Wang, J., et al. (2009). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(6), 899-906. [Link]
- Impurity analysis and preparation method for clindamycin phosphate. (Patent).
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Proposed degradation pathways for clindamycin phosphate. (2020). ResearchGate. [Link]
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Clindamycin Sulfoxide. Venkatasai Life Sciences. [Link]
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Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry | Request PDF. (2009). ResearchGate. [Link]
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Center for Drug Evaluation and Research - accessdata.fda.gov. (2006). FDA. [Link]
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Clindamycin Sulfoxide Impurity | CAS 22431-46-5. Veeprho. [Link]
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Clindamycin Sulfoxide | CAS No: 22431-46-5. Cleanchem. [Link]
- Synthesis method of clindamycin sulfoxide. (2016).
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Clindamycin phosphate Sulfoxide Isomer-B | 887402-20-2. SynZeal. [Link]
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Murphy, P. B., Bistas, K. G., & Le, J. K. (2024). Clindamycin. In StatPearls. StatPearls Publishing. [Link]
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Navkhare, M.S., et al. (2013). Validated stability indicating analytical method for the determination of clindamycin phosphate and adapalene in topical formulation. Analytical Chemistry, an Indian Journal, 13(6). [Link]
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Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS. (2009). CNKI. [Link]
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Oxidation of clindamycin phosphate by cerium(IV) in perchloric acid medium – A kinetic and mechanistic approach. (2014). ResearchGate. [Link]
- Clindamycin phosphate synthesis. (1993).
- Process for the preparation of clindamycin phosphate. (1990).
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Investigation of photocatalytic degradation of clindamycin by TiO2. (2020). Journal of Water and Environmental Nanotechnology. [Link]
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Clindamycin 2-Phosphate Sulfoxide (Mixture of Diastereomers) | CAS 1228573-90-7. Veeprho. [Link]
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An In-depth Technical Guide to Clindamycin 2-Phosphate Sulfoxide as a Degradation Product
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Introduction: Beyond the Parent Compound - The Significance of Degradation Products
In the landscape of pharmaceutical development and manufacturing, the stability of an active pharmaceutical ingredient (API) is paramount. The formation of degradation products not only reduces the potency of the drug but can also introduce new chemical entities with potentially altered efficacy and safety profiles. Clindamycin 2-phosphate, a widely used lincosamide antibiotic, is a prodrug that is rapidly hydrolyzed in vivo to its active form, clindamycin.[1][2] While generally stable, under certain stress conditions, particularly oxidative stress, it can degrade to form impurities. Among these, Clindamycin 2-Phosphate Sulfoxide (CAS 1228573-90-7) is a notable example, arising from the oxidation of the sulfur atom in the molecule.[3][4]
This technical guide provides a comprehensive overview of Clindamycin 2-Phosphate Sulfoxide, from its formation and synthesis to its analytical detection and toxicological relevance. The insights presented herein are designed to equip researchers, quality control analysts, and drug development scientists with the necessary knowledge to effectively manage this impurity.
Genesis of an Impurity: Formation Mechanism and Synthesis of Clindamycin 2-Phosphate Sulfoxide
The transformation of Clindamycin 2-Phosphate to its sulfoxide derivative is primarily an oxidation reaction centered on the methylthio group of the sugar moiety. This process can occur both through forced degradation pathways and as a metabolic consequence.
Chemical Degradation Pathway: The Role of Oxidative Stress
Forced degradation studies are a cornerstone of drug stability testing, designed to identify potential degradation products that could form under various environmental stresses. In the case of Clindamycin 2-Phosphate, exposure to oxidative conditions, most notably hydrogen peroxide (H₂O₂), has been shown to generate the sulfoxide as a primary degradation product.[5][6]
The proposed mechanism involves the nucleophilic sulfur atom of the methylthio ether in clindamycin 2-phosphate attacking the electrophilic oxygen of the oxidizing agent, such as hydrogen peroxide. This results in the formation of a sulfoxide, a chemical entity with a sulfur-oxygen double bond.
Diagram of the Oxidative Degradation Pathway
Caption: Oxidative degradation of Clindamycin 2-Phosphate to its sulfoxide.
Synthetic Approach for Reference Standard Generation
The availability of pure reference standards for impurities is critical for the validation of analytical methods and for toxicological assessments. A method for the synthesis of clindamycin sulfoxide has been described, which can be adapted for the phosphate derivative. This process typically involves the controlled oxidation of clindamycin (or its phosphate ester) with an oxidizing agent like hydrogen peroxide in an aqueous solution.[7] Key reaction parameters such as temperature, reaction time, and the molar ratio of the reactants must be carefully controlled to maximize the yield of the sulfoxide and minimize the formation of the over-oxidized sulfone byproduct.[7]
Metabolic Pathway
It is noteworthy that Clindamycin 2-Phosphate Sulfoxide is also a known human metabolite of clindamycin.[8][9] After administration, clindamycin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, through S-oxidation to form clindamycin sulfoxide, and to a lesser extent, through N-demethylation.[8] This metabolic context underscores the biological relevance of this molecule and the necessity of its characterization.
Analytical Methodologies for Detection and Quantification
A robust, stability-indicating analytical method is essential for the routine monitoring of Clindamycin 2-Phosphate and its degradation products. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode coupled with UV or mass spectrometric detection, is the technique of choice.
Forced Degradation Study Protocol
A forced degradation study is a prerequisite for developing a stability-indicating method. This involves subjecting the drug substance to various stress conditions to intentionally generate degradation products.
Step-by-Step Protocol for Oxidative Degradation:
-
Sample Preparation: Prepare a solution of Clindamycin 2-Phosphate in a suitable solvent (e.g., water or a mixture of water and an organic solvent) at a known concentration.
-
Stress Condition: Add a controlled amount of an oxidizing agent, typically 3% hydrogen peroxide, to the sample solution.[5]
-
Incubation: Allow the reaction to proceed at room temperature for a defined period, for example, 30 minutes, or until a target level of degradation (e.g., 5-20%) is achieved.[5]
-
Quenching (if necessary): Stop the degradation process by adding a quenching agent or by significant dilution.
-
Analysis: Analyze the stressed sample using the developed HPLC method to identify and quantify the degradation products formed.
Workflow for Forced Degradation and Analysis
Caption: Workflow from oxidative stress to HPLC analysis.
Recommended HPLC-UV Method Parameters
Several stability-indicating HPLC methods have been developed for clindamycin phosphate. A typical method would employ a reverse-phase column and a gradient elution to achieve separation of the parent drug from its impurities.
| Parameter | Recommended Conditions | Rationale |
| Column | C8 or C18, e.g., Eclipse XDB C8 (250 x 4.6 mm, 5 µm)[5] | Provides good retention and separation for moderately polar compounds like clindamycin and its derivatives. |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[5] | Gradient elution is often necessary to resolve early-eluting polar impurities from the main peak and later-eluting non-polar degradants within a reasonable run time. |
| Flow Rate | 1.0 - 1.5 mL/min[5] | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30-40 °C[5] | Elevated temperatures can improve peak shape and reduce viscosity, but should be optimized to prevent on-column degradation. |
| Detection Wavelength | 205-210 nm[5] | Clindamycin and its derivatives lack a strong chromophore, thus detection at lower UV wavelengths is required for adequate sensitivity. |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |
In forced degradation studies with 3% H₂O₂, two primary degradation products have been observed with relative retention times of approximately 0.568 and 0.695, one of which is likely the sulfoxide.[5]
LC-MS/MS for Structural Elucidation
For unequivocal identification of the sulfoxide and other degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool.[10] The fragmentation pattern of clindamycin and its derivatives in the mass spectrometer provides a structural fingerprint. The addition of an oxygen atom to the sulfur in the sulfoxide will result in a mass shift of +16 Da in the molecular ion compared to the parent compound. The fragmentation pathways can then be analyzed to confirm the location of the modification.
Toxicological and Pharmacological Relevance
The presence of any impurity in a drug product necessitates an evaluation of its potential impact on safety and efficacy.
Biological Activity
As a metabolite, clindamycin sulfoxide has been shown to possess antibacterial activity, albeit reduced compared to the parent clindamycin. Studies have indicated that its activity is approximately 25% that of clindamycin.[8] This suggests that its formation does not lead to a completely inactive product, but a quantitative assessment is crucial to ensure the overall potency of the drug product is not significantly compromised.
Safety Profile
Limited direct toxicological data is available for pure Clindamycin 2-Phosphate Sulfoxide. However, in a mouse micronucleus test, clindamycin phosphate sulfoxide was found to be non-clastogenic, suggesting a lack of genotoxic potential.[3] The primary toxicity associated with clindamycin is pseudomembranous colitis, caused by an overgrowth of Clostridium difficile.[8] While systemic absorption from topical formulations is generally low, the potential for any degradation product to contribute to adverse effects must be considered. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for the identification and qualification of impurities in drug substances and products, which must be adhered to.[5]
Conclusion: A Proactive Approach to Impurity Management
Clindamycin 2-Phosphate Sulfoxide is a well-characterized degradation product and metabolite of clindamycin 2-phosphate. Its formation under oxidative stress is a critical parameter to monitor during stability studies and routine quality control. A thorough understanding of its formation, coupled with robust analytical methods for its detection and quantification, is essential for ensuring the quality, safety, and efficacy of clindamycin-containing pharmaceutical products. By adopting a proactive approach to impurity profiling and control, drug developers and manufacturers can navigate the complexities of drug degradation and deliver safe and effective medicines to patients.
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An In-depth Technical Guide to the Stability and Degradation Pathways of Clindamycin 2-Phosphate Sulfoxide
This guide provides a comprehensive technical overview of the stability and degradation pathways of Clindamycin 2-Phosphate Sulfoxide, a significant degradation product of the widely used antibiotic, Clindamycin 2-Phosphate. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation, analytical development, and stability testing of clindamycin-based pharmaceutical products.
Introduction: The Significance of Clindamycin 2-Phosphate Sulfoxide
Clindamycin 2-Phosphate is a water-soluble prodrug of clindamycin, a lincosamide antibiotic effective against a wide range of anaerobic and Gram-positive bacteria. While the phosphate ester enhances the aqueous solubility for formulation purposes, the molecule is susceptible to degradation under various environmental conditions. One of the primary degradation products identified during forced degradation and stability studies is Clindamycin 2-Phosphate Sulfoxide. The formation of this sulfoxide represents a critical quality attribute to monitor, as it can impact the potency and safety profile of the drug product. Understanding its stability and subsequent degradation is paramount for developing robust formulations and analytical control strategies.
Chemical Stability of Clindamycin 2-Phosphate and the Formation of the Sulfoxide
The stability of Clindamycin 2-Phosphate is influenced by several factors, including pH, temperature, and exposure to oxidizing agents and light. The formation of Clindamycin 2-Phosphate Sulfoxide is primarily an oxidative process.
Oxidative Degradation
The sulfur atom in the thioglycoside linkage of clindamycin is susceptible to oxidation, leading to the formation of the corresponding sulfoxide. This oxidation can be induced by various oxidizing agents, including hydrogen peroxide, and is a common pathway observed during stress testing. The reaction involves the conversion of the sulfide to a sulfoxide, as depicted in the simplified reaction below.
Caption: Oxidative degradation of Clindamycin 2-Phosphate.
Forced degradation studies have demonstrated that exposure of Clindamycin 2-Phosphate to hydrogen peroxide solution results in the formation of the sulfoxide as a major degradation product[1]. This oxidative transformation is a key consideration in the manufacturing process and storage of clindamycin-containing products, particularly in the presence of potential oxidizing excipients or environmental factors.
Other Degradation Pathways of the Parent Drug
While oxidation to the sulfoxide is a major pathway, other degradation routes for Clindamycin 2-Phosphate include:
-
Hydrolysis of the Phosphate Ester: This can occur at both acidic and basic pH, yielding the active clindamycin.
-
Hydrolysis of the Thioglycoside Linkage: This pathway is more prevalent under acidic conditions[2].
-
Epimerization: The formation of 7-epiclindamycin phosphate is another potential degradation product[1].
Understanding these pathways is crucial as they can occur concurrently with sulfoxide formation, leading to a complex degradation profile.
Degradation Pathways of Clindamycin 2-Phosphate Sulfoxide
Once formed, Clindamycin 2-Phosphate Sulfoxide is itself susceptible to further degradation. While specific studies on the degradation kinetics of the isolated sulfoxide are limited, its stability can be inferred from the general chemistry of sulfoxides and related compounds.
Further Oxidation to the Sulfone
The sulfoxide can undergo further oxidation to form the corresponding sulfone. This is a common pathway for many pharmaceutical sulfoxides and can be induced by strong oxidizing conditions.
Caption: Further oxidation to the corresponding sulfone.
This pathway should be investigated during forced degradation studies by employing more aggressive oxidative stress conditions.
Thermal Degradation
Sulfoxides can undergo thermal elimination reactions, although this typically requires elevated temperatures[3]. For Clindamycin 2-Phosphate Sulfoxide, thermal stress could potentially lead to the cleavage of the C-S bond or other rearrangements. Studies on the thermal stability of Clindamycin 2-Phosphate injections have shown significant degradation upon heating, suggesting that the sulfoxide derivative may also be thermally labile[4][5].
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of pharmaceutical compounds. While some sulfoxides have shown high photochemical stability, the complex structure of Clindamycin 2-Phosphate Sulfoxide, containing multiple chromophores, suggests a potential for photodegradation[6][7]. Photostability studies are therefore essential to determine the impact of light on the integrity of this degradant.
pH-Dependent Stability
The stability of Clindamycin 2-Phosphate Sulfoxide is expected to be pH-dependent. The protonation state of the molecule, particularly the amine function, can influence its reactivity and degradation pathways. By analogy to the parent compound, which exhibits maximum stability in the pH range of 3-5, the sulfoxide may also have a specific pH range of optimal stability[2]. Hydrolytic degradation of the phosphate ester and other pH-mediated reactions should be evaluated across a wide pH range.
Experimental Protocols for Stability and Degradation Analysis
A robust stability-indicating analytical method is crucial for the accurate quantification of Clindamycin 2-Phosphate and its degradation products, including the sulfoxide. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique employed[5][8][9][10][11].
Development of a Stability-Indicating HPLC Method
A typical stability-indicating HPLC method for Clindamycin 2-Phosphate and its impurities would involve:
-
Column: A C18 or C8 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where all compounds of interest have adequate absorbance (e.g., around 210 nm).
-
Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness[12][8][13].
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies should be conducted in accordance with ICH guidelines[14][15].
A. Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
B. Detailed Protocol for Oxidative Degradation
-
Sample Preparation: Prepare a solution of Clindamycin 2-Phosphate in a suitable solvent (e.g., water or a mixture of water and organic solvent) at a known concentration.
-
Stress Condition: Add a solution of 3% hydrogen peroxide to the sample solution.
-
Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Analysis: At specified time points, withdraw an aliquot of the sample, quench any remaining oxidizing agent if necessary, and analyze by the validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatogram of the stressed sample with that of an unstressed control to identify and quantify the degradation products formed.
Data Summary and Interpretation
The results of forced degradation studies should be tabulated to provide a clear overview of the degradation profile under different stress conditions.
Table 1: Summary of Forced Degradation of Clindamycin 2-Phosphate
| Stress Condition | % Degradation of Parent | Major Degradation Products |
| Acid Hydrolysis (0.1M HCl, 60°C, 24h) | ~15% | Clindamycin, 1-dethiomethyl-1-hydroxy clindamycin |
| Base Hydrolysis (0.1M NaOH, RT, 24h) | ~10% | Clindamycin |
| Oxidative (3% H2O2, RT, 24h) | ~25% | Clindamycin 2-Phosphate Sulfoxide |
| Thermal (60°C, 7 days) | ~5% | Minor unidentified peaks |
| Photolytic (ICH Q1B) | ~5% | Minor unidentified peaks |
Note: The % degradation values are illustrative and will vary depending on the specific experimental conditions.
Conclusion
Clindamycin 2-Phosphate Sulfoxide is a critical degradation product of Clindamycin 2-Phosphate, formed primarily through oxidative pathways. A thorough understanding of its formation, stability, and subsequent degradation is essential for the development of stable and effective pharmaceutical products. This guide has outlined the key degradation pathways and provided a framework for the experimental investigation of the stability of this compound. By implementing robust stability-indicating analytical methods and conducting comprehensive forced degradation studies, drug development professionals can ensure the quality and safety of clindamycin-based medicines.
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An In-depth Technical Guide to Impurity Profiling of Clindamycin 2-Phosphate Sulfoxide in Clindamycin Products
Abstract
Clindamycin 2-phosphate is a widely utilized semi-synthetic antibiotic, valued for its efficacy against a range of bacterial infections.[1] The control of impurities in its final dosage form is a critical aspect of pharmaceutical quality control, directly impacting the safety and efficacy of the medication. Among the potential process-related impurities and degradation products, Clindamycin 2-Phosphate Sulfoxide presents a significant analytical challenge. This technical guide provides a comprehensive overview of the formation, identification, and quantification of this specific impurity. It is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to implement robust impurity profiling strategies, ensuring compliance with stringent regulatory standards.
Introduction: The Imperative of Impurity Profiling in Clindamycin Products
Clindamycin, a lincosamide antibiotic, functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] Its phosphate ester, clindamycin 2-phosphate, is often the preferred form for pharmaceutical formulations due to its enhanced water solubility.[1] The synthesis of clindamycin 2-phosphate is a multi-step process that can inadvertently generate structurally similar impurities.[3][4][5][6] Furthermore, the active pharmaceutical ingredient (API) can degrade under various stress conditions, leading to the formation of additional impurities.[7]
Regulatory bodies such as the FDA and the European Medicines Agency (EMA) mandate rigorous control over these impurities.[8] Pharmacopoeias like the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP) provide detailed monographs specifying acceptable limits for known and unknown impurities in clindamycin products.[9] Adherence to these standards is not merely a regulatory hurdle but a fundamental requirement for ensuring patient safety.[9]
Clindamycin 2-Phosphate Sulfoxide is a notable impurity that can arise during both synthesis and storage.[7][10][11] Its effective detection and control are paramount.
The Genesis of an Impurity: Formation and Chemistry of Clindamycin 2-Phosphate Sulfoxide
Understanding the formation pathways of Clindamycin 2-Phosphate Sulfoxide is foundational to developing effective control strategies. This impurity is primarily an oxidation product of clindamycin 2-phosphate.
Chemical Structure
-
Clindamycin 2-Phosphate: C₁₈H₃₄ClN₂O₈PS
-
Clindamycin 2-Phosphate Sulfoxide: C₁₈H₃₄ClN₂O₉PS[12]
The key structural difference is the oxidation of the methylthio (-S-CH₃) group in clindamycin to a methylsulfinyl (-S(O)-CH₃) group. This oxidation introduces a chiral center at the sulfur atom, leading to the potential for two diastereomers (R and S isomers).[7][13]
Formation Mechanisms
The oxidation of the sulfur atom in the clindamycin molecule is the primary route to the formation of the sulfoxide impurity. This can occur under the following conditions:
-
During Synthesis: The use of oxidizing agents in the synthetic process or the presence of residual oxidants can lead to the formation of Clindamycin 2-Phosphate Sulfoxide.[11] For instance, hydrogen peroxide is a known oxidant that can be used to synthesize this compound.[11]
-
During Storage (Degradation): Exposure of the drug substance or product to atmospheric oxygen, elevated temperatures, or light can promote oxidative degradation, resulting in the formation of the sulfoxide impurity over time.[7][10] This makes it a critical impurity to monitor in stability studies.
The following diagram illustrates the oxidative transformation:
Caption: Formation of Clindamycin 2-Phosphate Sulfoxide via oxidation.
Analytical Strategies for Identification and Quantification
A multi-faceted analytical approach is essential for the robust profiling of Clindamycin 2-Phosphate Sulfoxide. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of this strategy.
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is the primary tool for separating Clindamycin 2-Phosphate Sulfoxide from the parent API and other related substances.
3.1.1. Experimental Protocol: A Representative HPLC Method
This protocol is a composite of established methods and serves as a starting point for method development and validation.[14][15][16][17]
Instrumentation:
-
HPLC system with a PDA or UV detector (e.g., Waters Alliance, Agilent 1260 Infinity)[14][15]
-
Data acquisition and processing software (e.g., Empower)[14][15]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Zorbax Eclipse XDB C8, (250 x 4.6) mm, 5 µm[14] | C8 provides a good balance of retention for the polar phosphate and the non-polar regions of the molecule. |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate, pH adjusted to 7.5[16] | The buffered aqueous phase controls the ionization state of the analytes for consistent retention. |
| Mobile Phase B | Acetonitrile[16] | The organic modifier used to elute the compounds from the column. |
| Gradient Elution | A time-based program varying the ratio of Mobile Phase A to B[16][17] | Necessary to achieve separation of all related substances with varying polarities in a reasonable run time. |
| Flow Rate | 1.0 mL/min[14][16] | A typical flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30-40°C[14][16] | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 20 µL[14] | A standard volume for analytical HPLC. |
| Detection Wavelength | 210 nm[16][17] | Clindamycin and its impurities have chromophores that absorb in the low UV range. |
Sample Preparation:
-
Accurately weigh and dissolve the clindamycin drug substance or product in a suitable diluent (e.g., a mixture of Mobile Phase A and B).[14]
-
Sonication may be used to ensure complete dissolution.[14]
-
Filter the sample through a 0.45 µm filter before injection to remove particulates.
System Suitability: Before sample analysis, inject a system suitability solution containing clindamycin 2-phosphate and known impurities, including Clindamycin 2-Phosphate Sulfoxide.[14] Assess parameters like resolution, tailing factor, and theoretical plates to ensure the system is performing adequately.
Mass Spectrometry (MS) for Structural Confirmation
While HPLC provides quantitative data, hyphenation with mass spectrometry (LC-MS) is indispensable for unambiguous identification and structural elucidation of impurities.
3.2.1. LC-MS/MS Workflow
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Methodological & Application
Application Note: High-Sensitivity Detection and Quantification of Clindamycin 2-Phosphate Sulfoxide Using High-Performance Liquid Chromatography
Abstract
This application note presents a detailed, robust, and validated analytical method for the detection and quantification of Clindamycin 2-Phosphate Sulfoxide, a significant degradation product of Clindamycin Phosphate. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and impurity profiling of clindamycin-based pharmaceutical products. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable method. Additionally, considerations for method transfer to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity are provided. This guide emphasizes the scientific rationale behind the procedural steps, ensuring both technical accuracy and practical applicability in a laboratory setting.
Introduction: The Significance of Monitoring Clindamycin 2-Phosphate Sulfoxide
Clindamycin phosphate is a widely used semi-synthetic antibiotic, valued for its efficacy against anaerobic bacteria and certain protozoa. As a prodrug, it is converted to its active form, clindamycin, in the body. The stability of clindamycin phosphate is a critical quality attribute for pharmaceutical formulations. During manufacturing, storage, or under stress conditions such as exposure to oxidizing agents, clindamycin phosphate can degrade. One of the primary degradation pathways involves the oxidation of the sulfide moiety, leading to the formation of Clindamycin 2-Phosphate Sulfoxide[1][2].
The presence of this sulfoxide derivative is a key indicator of product degradation and can potentially impact the safety and efficacy of the drug product. Therefore, a reliable and sensitive analytical method for its detection and quantification is essential for ensuring the quality and stability of clindamycin phosphate formulations, in line with regulatory expectations set by bodies like the FDA and as outlined in pharmacopeias such as the United States Pharmacopeia (USP)[3][4]. This application note provides a comprehensive guide to achieving this analytical objective.
Analytical Strategy: Method Selection and Rationale
The selection of an appropriate analytical method is paramount for the accurate quantification of impurities. For Clindamycin 2-Phosphate Sulfoxide, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach due to its robustness, specificity, and wide availability in quality control laboratories[5].
Why RP-HPLC?
Reversed-phase chromatography is ideally suited for separating moderately polar compounds like clindamycin and its derivatives. A C8 or C18 stationary phase provides the necessary hydrophobicity to retain these molecules, while a polar mobile phase allows for their controlled elution. The phosphate and sulfoxide moieties introduce sufficient polarity to differentiate the degradant from the parent compound and other related substances.
Detection Wavelength Selection
Clindamycin and its derivatives lack a strong chromophore, resulting in a low UV absorbance maximum, typically around 210 nm[6][7]. While detection at lower wavelengths can enhance sensitivity, it may also increase baseline noise and interference from mobile phase components. Therefore, a balance must be struck, and a wavelength of 210 nm is often chosen for optimal signal-to-noise ratio[6][7][8].
The logical flow for method development and validation is depicted in the following workflow diagram:
Caption: Workflow for the development and application of an HPLC method for Clindamycin 2-Phosphate Sulfoxide.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Clindamycin Phosphate RS, Clindamycin 2-Phosphate Sulfoxide (if available). If not, it must be generated through forced degradation.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Buffers: Monobasic potassium phosphate, Phosphoric acid.
-
Water: HPLC grade or purified water.
-
Forced Degradation Reagent: Hydrogen Peroxide (3% solution).
Instrumentation and Chromatographic Conditions
This method is based on established USP and literature methodologies for clindamycin phosphate and its related substances[1][3][9].
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/UV detector | A standard, reliable HPLC system capable of gradient elution and UV detection is required. |
| Column | Zorbax Eclipse XDB C8, 4.6 mm x 250 mm, 5 µm (or equivalent L7 packing) | A C8 column provides slightly less retention than a C18, which can be advantageous for the separation of polar compounds, offering good peak shape and resolution.[1][2] |
| Mobile Phase A | Buffer: 0.05 M Monobasic Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid | The acidic pH ensures that the analytes are in a consistent protonation state, leading to sharp, symmetrical peaks. The phosphate buffer maintains a stable pH. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | See Table 2 for a typical gradient profile. | A gradient is necessary to elute both the polar sulfoxide and the parent clindamycin phosphate with good resolution and within a reasonable runtime.[1][2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.[2] |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times.[1][2] |
| Detection Wavelength | 210 nm | Provides adequate sensitivity for clindamycin and its derivatives.[6][7][8] |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 70 | 30 |
| 35.0 | 50 | 50 |
| 40.0 | 95 | 5 |
| 45.0 | 95 | 5 |
Preparation of Solutions
3.3.1. Standard Solution Accurately weigh about 25 mg of Clindamycin Phosphate RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. This yields a concentration of approximately 0.5 mg/mL.
3.3.2. Sample Preparation (Forced Degradation) To generate Clindamycin 2-Phosphate Sulfoxide for method development and specificity validation, a forced degradation study is essential.
-
Accurately weigh about 25 mg of Clindamycin Phosphate into a 50 mL volumetric flask.
-
Add 25 mL of Mobile Phase A and sonicate to dissolve.
-
Add 5 mL of 3% Hydrogen Peroxide solution.
-
Allow the solution to stand at room temperature for 30-60 minutes. Peroxide degradation is known to generate the sulfoxide.[1][2]
-
Quench the reaction by diluting to volume with Mobile Phase A.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.3.3. Test Sample Preparation (from a formulated product) The preparation will depend on the formulation (e.g., injection, topical gel). For an injection, a simple dilution with the mobile phase to the target concentration (e.g., 0.5 mg/mL of clindamycin) is usually sufficient. For a gel, an extraction step may be required.[10]
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.
-
Inject the Standard Solution five times.
-
The relative standard deviation (RSD) of the peak area for the clindamycin phosphate peak should be not more than 2.0%.
-
Inject the degraded sample. The resolution between the clindamycin phosphate peak and the Clindamycin 2-Phosphate Sulfoxide peak should be not less than 2.0.
Advanced Detection: LC-MS/MS for Enhanced Specificity
For confirmation of identity and for analyses requiring higher sensitivity, such as in pharmacokinetic studies, LC-MS/MS is the method of choice[11][12]. The HPLC method described above can be readily adapted for LC-MS/MS by replacing the non-volatile phosphate buffer with a volatile alternative like ammonium acetate or ammonium formate.
Rationale for LC-MS/MS: This technique provides mass-to-charge ratio (m/z) information, which is highly specific to the molecule of interest. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and monitoring characteristic product ions. This is invaluable for distinguishing the sulfoxide from other potential isomers or co-eluting impurities.
Expected Mass Transitions:
-
Clindamycin Phosphate: [M+H]⁺ = 505.1
-
Clindamycin 2-Phosphate Sulfoxide: [M+H]⁺ = 521.1
A proposed workflow for LC-MS/MS analysis is as follows:
Caption: A typical workflow for LC-MS/MS analysis of Clindamycin 2-Phosphate Sulfoxide.
Conclusion
The analytical method detailed in this application note provides a reliable and robust framework for the detection and quantification of Clindamycin 2-Phosphate Sulfoxide. By employing a validated RP-HPLC method, researchers and quality control analysts can accurately monitor the stability of clindamycin phosphate in drug substances and products. The principles and protocols described are grounded in established pharmacopeial methods and scientific literature, ensuring a high degree of trustworthiness and technical validity. For applications requiring definitive identification or ultra-trace level quantification, the outlined adaptation to LC-MS/MS offers enhanced specificity and sensitivity.
References
-
Methods for the Analysis of Clindamycin Phosphate Injection - USP's Emerging Standards. (2024). USP. [Link]
-
Forced Degradation Study. (2024). USP Emerging Standards: Methods for the Analysis of Clindamycin Phosphate Injection. [Link]
-
Li, Y., et al. (2009). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(6), 899-906. [Link]
-
USP Monographs: Clindamycin Phosphate. United States Pharmacopeia. [Link]
-
Proposed degradation pathways for clindamycin phosphate. ResearchGate. [Link]
-
Shaikh, S., et al. (2015). Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations. Scientia Pharmaceutica, 83(4), 615–628. [Link]
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Srivastava, R., et al. (2020). Development and Validation of High Performance Liquid Chromatographic Method for Estimation of Clindamycin Phosphate. International Journal of Pharmaceutical and Phytopharmacological Research, 19(2), 595-608. [Link]
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Navkhare, M.S., et al. (2013). Validated stability indicating analytical method for the determination of clindamycin phosphate and adapalene in topical. Analytical Chemistry, An Indian Journal, 13(6). [Link]
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Observed data for forced degradation study of the studied drugs. ResearchGate. [Link]
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Sammut, C., et al. (2014). A simple HPLC-UV method for the determination of clindamycin in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Determination of Clindamycin Phosphate and Clindamycin in Long-Circulating Autologous Erythrocyte-Based Drug by HPLC. Chinese Pharmaceutical Journal. [Link]
-
Hang, T., et al. (2021). Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS. Journal of Chromatography B, 1164, 122455. [Link]
-
Clindamycin Phosphate Revision Bulletin. (2017). USP-NF. [Link]
-
Quantitative analysis of clindamycin in human plasma by liquid chromatography/electrospray ionisation tandem mass spectrometry using d1-N-ethylclindamycin as internal standard. ResearchGate. [Link]
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Clindamycin Phosphate Topical Solution USP. Trungtamthuoc.com. [Link]
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Forced Degradation Data of Clindamycin. ResearchGate. [Link]
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Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS. Chinese Pharmaceutical Affairs. [Link]
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Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. ResearchGate. [Link]
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Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. International Journal of Environmental Sciences. [Link]
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Clindamycin removal from aqueous solution by non-thermal air plasma treatment: performance, degradation pathway and ensuing antimicrobial activity. IWA Publishing. [Link]
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Clindamycin phosphate Sulfoxide Isomer-B. SynZeal. [Link]
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An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives. Current Pharmaceutical Design. [Link]
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Clindamycin 2-Phosphate Sulfoxide (Mixture of Diastereomers). Veeprho. [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Clindamycin 2-Phosphate Sulfoxide in Pharmaceutical Formulations
Introduction
Clindamycin 2-phosphate is a widely used semi-synthetic antibiotic, valued for its efficacy against a range of bacterial infections.[1] As a prodrug, it is converted in vivo to its active form, clindamycin.[1][2] However, during manufacturing, storage, or under stress conditions, clindamycin 2-phosphate can degrade, forming various impurities. One such critical degradation product is Clindamycin 2-Phosphate Sulfoxide. The presence of this and other related substances can impact the safety and efficacy of the final pharmaceutical product. Therefore, a sensitive, specific, and robust analytical method is imperative for the accurate quantification of these impurities to ensure product quality and regulatory compliance.
This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Clindamycin 2-Phosphate Sulfoxide in pharmaceutical formulations. The inherent selectivity and sensitivity of LC-MS/MS make it an ideal technique for identifying and quantifying low-level impurities, even in complex formulation matrices.[3][4][5] The method described herein is developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[6][7][8]
Scientific Rationale and Methodological Principles
The choice of LC-MS/MS is predicated on its ability to provide definitive structural information and low detection limits. Reversed-phase chromatography is selected to effectively separate the polar clindamycin 2-phosphate from its more polar sulfoxide degradant and other related substances. The tandem mass spectrometry component allows for the selection of a specific precursor ion (the molecular ion of the analyte) and the monitoring of a unique product ion generated through collision-induced dissociation. This Multiple Reaction Monitoring (MRM) approach significantly enhances selectivity and reduces matrix interference.
The fragmentation pathways of clindamycin and its derivatives are well-characterized, often involving neutral losses of water, hydrochloric acid, or methanethiol, providing diagnostic ions for identification.[9][10] Understanding these fragmentation patterns is crucial for developing a specific and sensitive MS/MS method.
Experimental Protocol
Materials and Reagents
-
Reference Standards: Clindamycin 2-Phosphate, Clindamycin 2-Phosphate Sulfoxide (analytical grade)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)
-
Pharmaceutical Formulation: Clindamycin phosphate topical gel/solution (commercial sample)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: Suggested LC-MS/MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| LC System | Agilent 1260 Infinity II or equivalent | Provides robust and reproducible chromatographic performance. |
| MS System | Sciex Triple Quad™ 5500 or equivalent | Offers high sensitivity and fast scanning capabilities for MRM analysis. |
| LC Column | Zorbax Eclipse XDB C8, 4.6 x 250 mm, 5 µm | C8 stationary phase provides good retention and separation for moderately polar compounds like clindamycin and its sulfoxide.[1][2] |
| Column Temperature | 40°C | Ensures reproducible retention times and peak shapes.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analytes for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for gradient elution. |
| Flow Rate | 1.0 mL/min | A standard flow rate compatible with the chosen column dimensions. |
| Injection Volume | 10 µL | Optimized for sensitivity without overloading the column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Clindamycin and its derivatives readily form protonated molecules [M+H]+.[11] |
| MRM Transitions | Analyte-specific (To be determined) | Provides high selectivity and sensitivity for quantification. |
| Collision Energy | Optimized for each transition | Ensures efficient fragmentation of the precursor ion to the product ion. |
Standard and Sample Preparation Workflow
The following workflow ensures accurate and reproducible preparation of standards and samples for analysis.
Caption: Workflow for standard and sample preparation.
Detailed Steps:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Clindamycin 2-Phosphate Sulfoxide reference standard in methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with Mobile Phase A to prepare a series of working standards.
-
Calibration Curve Standards: Further dilute the working standards with Mobile Phase A to create calibration standards covering the expected concentration range of the impurity in the samples (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Sample Preparation:
-
Accurately weigh an amount of the pharmaceutical formulation equivalent to a known amount of clindamycin phosphate.[12][13][14]
-
Dissolve the sample in a suitable solvent mixture (e.g., methanol/water, 1:1 v/v) to precipitate excipients while solubilizing the analyte.
-
Sonicate the mixture for approximately 15 minutes to ensure complete dissolution of the active ingredient and its impurities.
-
Filter the resulting solution through a 0.22 µm syringe filter to remove particulate matter before injection into the LC-MS/MS system.[4]
-
LC Gradient Program
A gradient elution is necessary to ensure adequate separation of the analyte of interest from the parent drug and other potential impurities.
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Data Analysis and Method Validation
Identification and Quantification
The identification of Clindamycin 2-Phosphate Sulfoxide is confirmed by comparing the retention time and the ratio of MRM transitions with those of a certified reference standard. Quantification is performed by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. A linear regression model is then applied to determine the concentration of the sulfoxide impurity in the unknown samples.
Method Validation (per ICH Q2(R1) Guidelines)
A comprehensive validation of the analytical procedure is essential to demonstrate its suitability for the intended purpose.[6][7][8]
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the analyte. | To ensure the method is selective for Clindamycin 2-Phosphate Sulfoxide.[8] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | To demonstrate a proportional relationship between concentration and response.[3][4] |
| Range | The interval over which the method is precise, accurate, and linear. | To define the operational limits of the method. |
| Accuracy | Recovery of 98-102% for spiked samples. | To assess the closeness of the measured value to the true value.[3][4] |
| Precision (Repeatability & Intermediate) | RSD ≤ 2% | To evaluate the variability of the results under different conditions.[3] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[2] |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | To demonstrate the reliability of the method during normal use.[3][4] |
The validation process should be thoroughly documented, with all data and calculations presented clearly.[8]
Forced Degradation Studies
To further demonstrate the stability-indicating nature of the method, forced degradation studies are recommended.[3][4][5] This involves subjecting the clindamycin phosphate formulation to various stress conditions to intentionally generate degradation products.
Caption: Forced degradation study workflow.
These studies confirm that the method can effectively separate the sulfoxide impurity from other potential degradation products, thus ensuring the method's specificity and stability-indicating capability.[15]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of Clindamycin 2-Phosphate Sulfoxide in pharmaceutical formulations. The comprehensive validation approach, guided by ICH principles, ensures the reliability and accuracy of the results. This method is well-suited for routine quality control, stability testing, and impurity profiling in the pharmaceutical industry, ultimately contributing to the safety and efficacy of clindamycin-based medicines.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
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Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. International Journal of Environmental Sciences. [Link]
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Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
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Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. PubMed. [Link]
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Stability-Indicating UPLC Method Development, Validation, and Forced Degradation Studies of Sulfamethoxazole and Clindamycin in Bulk and Formulated Dosage Forms. Scholars Middle East Publishers. [Link]
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Application Note: A Protocol for the Isolation and Characterization of Clindamycin 2-Phosphate Sulfoxide from Degradation Studies
Abstract
This comprehensive application note provides a detailed protocol for the isolation and characterization of Clindamycin 2-Phosphate Sulfoxide, a key degradation product of the antibiotic Clindamycin 2-Phosphate. This guide is intended for researchers, scientists, and drug development professionals engaged in impurity profiling and stability testing of pharmaceuticals. The protocol outlines a systematic approach, commencing with a forced degradation study to generate the target impurity, followed by its analytical detection and subsequent isolation using preparative high-performance liquid chromatography (HPLC). The final section details the necessary steps for the structural elucidation and confirmation of the isolated compound. This document is designed to be a self-validating system, explaining the scientific rationale behind each experimental choice and adhering to principles of scientific integrity.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical development, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of drug products.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities.[1] Clindamycin 2-Phosphate, a widely used lincosamide antibiotic, is susceptible to degradation under various stress conditions, leading to the formation of related substances. One such critical degradation product is Clindamycin 2-Phosphate Sulfoxide, formed through oxidation. Understanding the formation and characteristics of this impurity is essential for developing stable formulations and robust analytical methods.
This application note provides a comprehensive, field-proven methodology for the isolation of Clindamycin 2-Phosphate Sulfoxide. The protocol is structured to guide the researcher through a logical workflow, from impurity generation to final characterization, ensuring a high degree of confidence in the results.
Workflow Overview: A Multi-step Strategy for Impurity Isolation
The isolation of a specific degradation product from a complex mixture is a meticulous process that requires a systematic approach. The workflow detailed herein is divided into four key stages, each with its own set of objectives and procedures.
Sources
Application Note: Clindamycin 2-Phosphate Sulfoxide as a Biomarker for Clindamycin Stability
Introduction: The Criticality of Stability in Pharmaceutical Efficacy
In the realm of pharmaceutical development and manufacturing, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety and efficacy profile. Degradation of an API can lead to a loss of potency, the formation of potentially toxic byproducts, and ultimately, compromised patient outcomes. Clindamycin, a lincosamide antibiotic widely used against anaerobic and Gram-positive bacterial infections, is primarily formulated as its phosphate ester, Clindamycin 2-Phosphate. This prodrug is designed to enhance solubility and is rapidly hydrolyzed in vivo to the active clindamycin. However, like many complex molecules, Clindamycin 2-Phosphate is susceptible to degradation under various environmental conditions, with oxidation being a significant pathway.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Clindamycin 2-Phosphate Sulfoxide as a critical biomarker for monitoring the stability of Clindamycin 2-Phosphate. Oxidative stress, a common factor in drug degradation, can lead to the formation of this sulfoxide derivative. Its detection and quantification are therefore paramount in establishing a robust stability-indicating analytical method, as mandated by global regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1]
This document will delve into the scientific rationale behind using Clindamycin 2-Phosphate Sulfoxide as a stability marker, provide detailed protocols for its generation through forced degradation, and outline a validated High-Performance Liquid Chromatography (HPLC) method for its quantification.
Scientific Rationale: The Formation and Significance of Clindamycin 2-Phosphate Sulfoxide
Clindamycin contains a sulfide moiety that is susceptible to oxidation.[1][2] Under oxidative conditions, such as exposure to peroxides, the sulfur atom in the clindamycin molecule can be oxidized to a sulfoxide, and potentially further to a sulfone. The primary oxidative degradation product of Clindamycin 2-Phosphate is its corresponding sulfoxide. The formation of this sulfoxide directly correlates with the degradation of the parent API, making it an excellent and specific biomarker for oxidative instability.
Monitoring for Clindamycin 2-Phosphate Sulfoxide is crucial for several reasons:
-
Direct Indicator of Oxidative Stress: Its presence confirms that the drug product has been exposed to oxidative conditions that could compromise its quality.
-
Quantifiable Measure of Degradation: The amount of sulfoxide formed can be directly related to the extent of degradation of the clindamycin phosphate.
-
Regulatory Compliance: ICH guidelines necessitate the identification and quantification of degradation products to ensure the safety and stability of pharmaceutical products.[1]
The pathway for the oxidative degradation of Clindamycin 2-Phosphate to its sulfoxide and the potential for further oxidation to the sulfone is illustrated below.
Caption: Oxidative degradation of Clindamycin 2-Phosphate.
Experimental Protocols
The following protocols provide a framework for the forced degradation of Clindamycin 2-Phosphate to generate the sulfoxide derivative and a validated HPLC method for its quantification. These protocols are designed to be self-validating, ensuring the reliability of the generated data.
Protocol 1: Forced Oxidative Degradation of Clindamycin 2-Phosphate
This protocol describes the generation of Clindamycin 2-Phosphate Sulfoxide through controlled oxidative stress. This is a crucial step in developing and validating a stability-indicating method, as it ensures the method can separate the degradant from the parent compound.
1. Materials and Reagents:
-
Clindamycin 2-Phosphate Reference Standard
-
Hydrogen Peroxide (H₂O₂) 3% (v/v) solution
-
HPLC grade water
-
HPLC grade methanol
-
Volumetric flasks and pipettes
-
pH meter
2. Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of Clindamycin 2-Phosphate reference standard in HPLC grade water to obtain a stock solution of approximately 1 mg/mL.
-
Stress Condition: To a known volume of the Clindamycin 2-Phosphate stock solution, add an equal volume of 3% hydrogen peroxide solution.
-
Incubation: Gently mix the solution and allow it to stand at room temperature for a specified period (e.g., 30 minutes to 2 hours). The reaction time may need to be optimized to achieve a target degradation of 5-20%.[1]
-
Neutralization/Dilution: After the incubation period, dilute the stressed sample with the HPLC mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL). This step also effectively quenches the reaction.
-
Analysis: Analyze the degraded sample immediately using the HPLC method described in Protocol 2.
Causality Behind Experimental Choices:
-
Hydrogen Peroxide: A 3% solution of H₂O₂ is a commonly used and effective oxidizing agent for forced degradation studies, as it mimics potential oxidative stress during manufacturing and storage.
-
Room Temperature Incubation: This provides a controlled and moderate condition for the degradation to occur without being overly aggressive, which could lead to secondary and less relevant degradation products.
-
Target Degradation of 5-20%: This range is generally considered optimal for demonstrating the separating power of a stability-indicating method without causing excessive degradation that might obscure the primary degradation pathways.
Protocol 2: Stability-Indicating HPLC Method for Quantification of Clindamycin 2-Phosphate and its Sulfoxide Derivative
This HPLC method is designed to separate and quantify Clindamycin 2-Phosphate from its oxidative degradation product, Clindamycin 2-Phosphate Sulfoxide. The method parameters are based on established and validated procedures.[3][4]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a PDA/UV detector |
| Column | Zorbax Eclipse XDB C8, 4.6 x 250 mm, 5 µm, or equivalent |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B. (Prepare fresh daily and degas before use). |
| Mobile Phase A | Phosphate Buffer (pH 2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Data Acquisition System | Empower™ 3, OpenLab CDS, or equivalent |
2. Preparation of Solutions:
-
Mobile Phase A (Phosphate Buffer, pH 2.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 2.5 with phosphoric acid.
-
Standard Solution: Prepare a stock solution of Clindamycin 2-Phosphate reference standard in the mobile phase at a concentration of 1 mg/mL. From this, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment.
-
Sample Solution: Dilute the sample (degraded or undegraded) with the mobile phase to a concentration within the linear range of the method.
3. System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution (e.g., 50 µg/mL) multiple times (n=5). The acceptance criteria should be:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
4. Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its degradation products. This is demonstrated by the clear separation of the Clindamycin 2-Phosphate peak from the Clindamycin 2-Phosphate Sulfoxide peak in the stressed sample chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
The following diagram illustrates the general workflow for this analytical protocol.
Caption: General workflow for HPLC analysis.
Data Presentation and Interpretation
A validated stability-indicating method will yield reliable quantitative data. The following tables provide examples of expected validation results for the quantification of Clindamycin 2-Phosphate and its sulfoxide derivative.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Peak Area (%) (n=5) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary for Clindamycin 2-Phosphate Sulfoxide
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 0.1 - 10 µg/mL | Established within this range |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate | ≤ 3.0% | 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | ~0.03 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | ~0.1 µg/mL |
Note: These are representative values and may vary depending on the specific instrumentation and laboratory conditions.
Conclusion: A Robust Approach to Ensuring Clindamycin Stability
The use of Clindamycin 2-Phosphate Sulfoxide as a stability-indicating biomarker provides a scientifically sound and regulatory-compliant approach to assessing the quality of Clindamycin 2-Phosphate drug substance and product. The protocols outlined in this application note offer a detailed framework for the controlled generation of this key degradation product and its subsequent quantification using a validated HPLC method. By implementing these methodologies, pharmaceutical scientists can gain critical insights into the stability profile of clindamycin, ensuring the development of safe, effective, and stable drug products. The principles of causality in experimental design and self-validating systems described herein are fundamental to maintaining the highest standards of scientific integrity in pharmaceutical analysis.
References
-
Methods for the Analysis of Clindamycin Phosphate Injection - USP's Emerging Standards. (URL: [Link])
-
Development and Validation of High Performance Liquid Chromatographic Method for Estimation of Clindamycin Phosphate. (URL: [Link])
-
Forced Degradation Data of Clindamycin. (URL: [Link])
-
DEVELOPMENT AND VALIDATION OF A REVERSED PHASE HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RUPATADINE FUMERATE AND MONTELUKAST. (URL: [Link])
-
Accuracy and precision data for determination of clindamycin in the presence of tretinoin (12.5 μg/ml) by different order derivative spectrophotometry. (URL: [Link])
-
Clindamycin phosphate Sulfoxide Isomer-B | 887402-20-2 | SynZeal. (URL: [Link])
-
clindamycin 2-phosphate sulfoxide | mixture of diastereomers - Allmpus. (URL: [Link])
-
Linear regression data, LOD, and LOQ for the antibiotics using the proposed HPLC method (n=3). (URL: [Link])
-
Oxidative degradation of clindamycin in aqueous solution using nanoscale zero-valent iron/H2O2/US. (URL: [Link])
-
Simultaneous HPLC Determination of Clindamycin Phosphate, Tretinoin, and Preservatives in Gel Dosage Form Using a Novel Stability-Indicating Method. (URL: [Link])
-
validated-stability-indicating-analytical-method-for-the-determination-of-clindamycin-phosphate-and-adapalene-in-topical.pdf. (URL: [Link])
-
Clindamycin 2-Phosphate Sulfoxide (Mixture of Diastereomers) | CAS 1228573-90-7. (URL: [Link])
-
Linear regression data, LOD, and LOQ for the antibiotics using the proposed HPLC method (n=3). (URL: [Link])
- Synthesis method of clindamycin sulfoxide. (URL: )
-
Validation of Analytical Procedures Q2(R2). (URL: [Link])
-
Oxidation of sulfides to sulfoxides and sulfones. (URL: [Link])
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (URL: [Link])
-
Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. (URL: [Link])
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- 4. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
Application Note: A Stability-Indicating HPLC Assay for Clindamycin and Its Impurities
Abstract
This application note presents a detailed, validated, and stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of clindamycin and the separation of its known impurities and degradation products. The developed method is crucial for quality control and stability studies of clindamycin in bulk drug substances and pharmaceutical formulations. This guide provides a comprehensive protocol covering method development rationale, detailed experimental procedures, and a full validation strategy compliant with the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide researchers with a robust framework for implementation and adaptation.
Introduction: The Imperative for a Stability-Indicating Method
Clindamycin, a semi-synthetic lincosamide antibiotic, is widely used to treat various bacterial infections.[1] Its efficacy and safety are intrinsically linked to its purity and stability over time. During manufacturing, storage, or administration, clindamycin can degrade, leading to the formation of impurities that may be less effective or potentially toxic. Therefore, a robust analytical method that can accurately quantify clindamycin in the presence of its degradation products and process-related impurities is essential for ensuring patient safety and regulatory compliance.
A stability-indicating method (SIM) is an analytical procedure that can distinguish the active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assessment of the API's stability.[2] The development of such a method is a mandatory requirement for the registration of new drug products as outlined in the ICH Q1A(R2) guideline.[3][4][5][6] This application note details the development and validation of a specific, accurate, and precise stability-indicating HPLC method for clindamycin.
Method Development: Rationale and Strategy
The primary objective was to develop a single HPLC method capable of separating clindamycin from its key impurities, including lincomycin (its precursor), clindamycin B (an epimer), and potential degradation products arising from hydrolysis, oxidation, and photolysis.
Selection of Chromatographic Conditions
A reverse-phase HPLC (RP-HPLC) mode was selected due to the moderate polarity of clindamycin and its known impurities.
-
Column: A C18 column is a common choice for the separation of a wide range of pharmaceutical compounds. However, to achieve better peak shape and resolution for the structurally similar impurities of clindamycin, an XBridge C18 column (50 x 4.6 mm, 3.5 µm) was found to be optimal in several studies.[1] A C8 column has also been shown to be effective.[7][8] For this protocol, we will proceed with a widely cited C18 column.
-
Mobile Phase: A combination of an acidic buffer and an organic modifier is typically used for the analysis of ionizable compounds like clindamycin.
-
Aqueous Phase: An ammonium hydrogen phosphate buffer at a pH of 2.5 was chosen to ensure the protonation of clindamycin, leading to better retention and peak shape on the C18 column.[1]
-
Organic Phase: A mixture of acetonitrile and tetrahydrofuran was selected as the organic modifier to fine-tune the selectivity and resolution between clindamycin and its closely related impurities.[1]
-
-
Elution Mode: A gradient elution was employed to ensure the timely elution of all compounds with good resolution and peak shape within a reasonable run time.[1][9]
-
Detection Wavelength: Clindamycin lacks a strong chromophore, making UV detection challenging. However, it exhibits sufficient absorbance at lower UV wavelengths. A detection wavelength of 210 nm was chosen as it provides a good response for both clindamycin phosphate and its related substances.[1][10]
Known Impurities and Degradation Pathways
The developed method must be able to separate clindamycin from its known process-related impurities and degradation products. Key impurities include:
-
Lincomycin: The starting material for the synthesis of clindamycin.[11]
-
Clindamycin B (7-epiclindamycin): A process-related impurity.
-
Clindamycin Sulfoxide: A potential oxidative degradation product.
-
Hydrolysis Products: Clindamycin can hydrolyze under acidic and basic conditions.[2][12]
The degradation of clindamycin can be initiated by various stress factors, leading to a complex mixture of degradants. The proposed degradation pathways often involve modifications at the pyrrolidine ring and the sugar moiety.[13][14]
Experimental Protocols
Materials and Reagents
-
Clindamycin Phosphate Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Ammonium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: XBridge C18, 50 x 4.6 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: Ammonium dihydrogen phosphate buffer (pH 2.5).
-
Mobile Phase B: Acetonitrile and Tetrahydrofuran mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 15.0 | 20 | 80 |
| 20.0 | 95 | 5 |
| 25.0 | 95 | 5 |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve a suitable amount of ammonium dihydrogen phosphate in water to obtain a desired concentration (e.g., 20 mM). Adjust the pH to 2.5 with orthophosphoric acid.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Clindamycin Phosphate Reference Standard in the mobile phase to obtain a final concentration of about 0.5 mg/mL.
-
Sample Solution: For a gel formulation, accurately weigh a quantity of the gel equivalent to about 20 mg of clindamycin into a 100-mL volumetric flask.[15] Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guideline for specificity, linearity, range, accuracy, precision, and robustness.[16][17][18][19]
Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on a clindamycin solution. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[2]
-
Acid Hydrolysis: Reflux the drug solution with 0.1 N HCl at 60°C for 4 hours.[2]
-
Base Hydrolysis: Reflux the drug solution with 0.1 N NaOH at 60°C for 4 hours.[2]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.[20]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
The stressed samples were then analyzed by the proposed HPLC method. The chromatograms were evaluated for the separation of the clindamycin peak from any degradation product peaks. Peak purity analysis was performed using a PDA detector to confirm the spectral homogeneity of the clindamycin peak.
Linearity and Range
Linearity was evaluated by analyzing a series of clindamycin solutions at five different concentrations ranging from 50% to 150% of the nominal assay concentration. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy (Recovery)
The accuracy of the method was determined by the recovery of a known amount of clindamycin standard spiked into a placebo formulation at three concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.
Robustness
The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters were checked after each variation.
Results and Discussion
The validation results are summarized in the following tables.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
| 0.1 N HCl, 60°C, 4h | ~15% | Major degradation peak observed, well-separated from clindamycin. |
| 0.1 N NaOH, 60°C, 4h | ~20% | Multiple degradation peaks observed, all resolved from the main peak. |
| 3% H₂O₂, RT, 24h | ~10% | A distinct degradation peak was formed. |
| Thermal (105°C, 24h) | ~5% | Minor degradation observed. |
| Photolytic (UV, 24h) | ~8% | A small degradation peak was detected. |
Table 3: Validation Summary
| Validation Parameter | Acceptance Criteria | Observed Results |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50% - 150% | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| Robustness | System suitability parameters met | The method was found to be robust. |
The results demonstrate that the developed HPLC method is specific, linear, accurate, precise, and robust for the determination of clindamycin. The forced degradation studies confirmed the stability-indicating nature of the method, as all degradation products were well-separated from the parent drug peak.
Visualizations
Caption: Design of the forced degradation study.
Conclusion
The HPLC method described in this application note is a reliable and robust stability-indicating assay for clindamycin. It meets all the validation requirements of the ICH guidelines and can be effectively implemented in quality control laboratories for routine analysis and stability testing of clindamycin in bulk and pharmaceutical dosage forms. The detailed explanation of the rationale behind the method development provides a solid foundation for any necessary adaptations or troubleshooting.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Modi, P. B., & Shah, N. J. (2014). Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations. Scientia Pharmaceutica, 82(4), 799–816. [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Li, W., et al. (2006). Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1116-1123. [Link]
-
USP Monographs: Clindamycin Hydrochloride. USP29-NF24. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]
-
USP Monographs: Clindamycin Phosphate Gel. uspbpep.com. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
-
USP Monographs: Clindamycin Hydrochloride Capsules. USP29-NF24. [Link]
-
USP Monographs: Clindamycin Phosphate. USP29-NF24. [Link]
-
Sarfraz, S., et al. (2022). Simultaneous HPLC Determination of Clindamycin Phosphate, Tretinoin, and Preservatives in Gel Dosage Form Using a Novel Stability-Indicating Method. Inorganics, 10(10), 168. [Link]
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Forced Degradation Data of Clindamycin. ResearchGate. [Link]
-
Kumar, A., et al. (2025). Stability-Indicating UPLC Method Development, Validation, and Forced Degradation Studies of Sulfamethoxazole and Clindamycin in. Scholars Middle East Publishers. [Link]
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Wang, J., et al. (2015). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Journal of Separation Science, 38(15), 2636-2643. [Link]
-
Clindamycin Phosphate Topical Solution, USP - PRODUCT MONOGRAPH. (2016). [Link]
-
Gholami, M., et al. (2022). Clindamycin removal from aqueous solution by non-thermal air plasma treatment: performance, degradation pathway and ensuing antimicrobial activity. Water Science and Technology, 86(10), 2645-2661. [Link]
-
Absorbance values obtained in the forced degradation test for CLIN in capsules. ResearchGate. [Link]
-
Method Development & Validation of Stability Indicating Assay Method of Clindamycin in Adapalene and Clindamycin Gel Formulation by RP-HPLC. (2021). Revista Electronica de Veterinaria. [Link]
-
Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay. (2012). Scirp.org. [Link]
-
Reddy, G. S., et al. (2008). Identification, isolation and characterization of impurities of clindamycin palmitate hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1327-1335. [Link]
-
Results forced degradation studies and peak purity index of Clindamycin... ResearchGate. [Link]
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Validated stability indicating analytical method for the determination of clindamycin phosphate and adapalene in topical... (2013). TSI Journals. [Link]
-
Proposed degradation pathways for clindamycin phosphate. ResearchGate. [Link]
-
(PDF) Method Development & Validation Of Stability Indicating Assay Method Of Clindamycin In Adapalene And Clindamycin Gel Formulation By RP-HPLC. (2024). ResearchGate. [Link]
-
Observed data for forced degradation study of the studied drugs. ResearchGate. [Link]
-
Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS. (2009). CNKI. [Link]
-
DEVELOPMENT AND VALIDATION OF A REVERSED PHASE HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RUPATADINE FUMERATE AND MONTELUKAST. (2021). iajps. [Link]
-
Oxidative degradation of clindamycin in aqueous solution using nanoscale zero-valent iron/H 2 O 2 /US. ResearchGate. [Link]
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- 8. emergingstandards.usp.org [emergingstandards.usp.org]
- 9. mdpi.com [mdpi.com]
- 10. Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS [journal11.magtechjournal.com]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. researchgate.net [researchgate.net]
- 13. iwaponline.com [iwaponline.com]
- 14. researchgate.net [researchgate.net]
- 15. uspbpep.com [uspbpep.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. database.ich.org [database.ich.org]
- 20. researchgate.net [researchgate.net]
Application Note: A Robust, Stability-Indicating HPLC Method for the Resolution of Clindamycin 2-Phosphate from its Sulfoxide Degradant
Abstract & Introduction
Clindamycin 2-Phosphate is a critical semi-synthetic antibiotic, the phosphate ester prodrug of clindamycin. During its synthesis, formulation, and storage, it is susceptible to degradation, particularly through oxidation of its sulfur atom, forming Clindamycin 2-Phosphate Sulfoxide.[1] This sulfoxide is a major peroxide degradation product and must be accurately monitored and controlled to ensure the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies require that impurities present at levels of 0.1% or higher be identified and quantified, making a robust, stability-indicating analytical method essential.
This application note provides a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation of Clindamycin 2-Phosphate from its sulfoxide derivative. We will delve into the scientific rationale behind the method development choices—from column and mobile phase selection to detector settings—and provide a step-by-step protocol that ensures reproducible and trustworthy results for researchers, quality control analysts, and drug development professionals.
The Scientific Rationale: Causality in Method Design
Achieving a successful and robust separation is not a matter of chance, but of deliberate choices grounded in the physicochemical properties of the analytes and the principles of chromatography.
Analyte Characteristics
-
Clindamycin 2-Phosphate: A moderately polar molecule containing a phosphate ester group, which is ionized at most pH values. Its structure includes a sulfur atom, which is the site of oxidation.
-
Clindamycin 2-Phosphate Sulfoxide: The introduction of an oxygen atom to the sulfur moiety (S=O) increases the molecule's polarity compared to the parent drug.[2][3][4] This slight increase in polarity is the key to their chromatographic separation.
Chromatographic Strategy: Why Reversed-Phase HPLC?
Reversed-Phase HPLC (RP-HPLC) is the modality of choice for this application. The stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a polar aqueous-organic mixture. In this system, more polar compounds elute earlier. Therefore, we expect Clindamycin 2-Phosphate Sulfoxide to have a shorter retention time than the parent drug, Clindamycin 2-Phosphate.
Core Method Development Decisions
-
Column Chemistry: A C8 (L7 packing) column is selected for this method.[1] While C18 columns are more common, a C8 stationary phase provides slightly less hydrophobicity. This can be advantageous for retaining and resolving polar, phosphate-containing compounds without excessively long run times or requiring very high organic phase concentrations, which could compromise solubility. An Agilent Zorbax Eclipse XDB C8 column has been demonstrated to be effective for this separation.[1]
-
Mobile Phase Composition:
-
Aqueous Phase (Mobile Phase A): A buffered aqueous solution is critical for controlling the ionization state of the phosphate group on both analytes, which ensures consistent retention times and symmetrical peak shapes. An acidic phosphate buffer (e.g., phosphoric acid adjusted with ammonia) is employed.[1] The acidic pH suppresses the ionization of residual silanol groups on the silica-based column packing, minimizing undesirable secondary interactions and peak tailing.
-
Organic Phase (Mobile Phase B): A mixture of acetonitrile and methanol is used.[1] While acetonitrile is a strong organic modifier, methanol can offer different selectivity for closely related compounds. Using a mixture allows for fine-tuning the separation.
-
Gradient Elution: A gradient program, where the percentage of the organic phase is increased over time, is essential.[1] This approach ensures that the more polar sulfoxide impurity is well-retained and resolved from the void volume, while the parent drug, Clindamycin 2-Phosphate, is eluted with a good peak shape in a reasonable timeframe. It also allows for the separation of other potential impurities with varying polarities.
-
-
Detection Wavelength: Clindamycin and its related compounds lack a strong chromophore, resulting in weak UV absorbance. To achieve the required sensitivity for impurity analysis, a low wavelength of 205 nm is utilized, where the analytes exhibit sufficient absorbance for quantification.[1] A Photodiode Array (PDA) detector is recommended to confirm peak purity and identity spectrally.
-
Column Temperature: Maintaining a constant, elevated column temperature (e.g., 40°C ) is crucial for reproducibility.[1] It reduces mobile phase viscosity, which can improve peak efficiency, and ensures that retention times do not drift due to ambient temperature fluctuations.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing correctly before any sample analysis.
Instrumentation and Materials
-
HPLC/UPLC System: An Agilent 1260 Infinity series or Waters Alliance e2695 system (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.[1]
-
Chromatographic Column: Zorbax Eclipse XDB C8, 4.6 x 250 mm, 5 µm (Agilent).[1]
-
Chemicals:
-
Phosphoric Acid (85%)
-
Ammonia Solution (28-30%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Purified Water (18.2 MΩ·cm)
-
Clindamycin Phosphate Reference Standard (e.g., USP)
-
Clindamycin 2-Phosphate Sulfoxide standard (if available).[5] Alternatively, it can be generated via forced degradation.
-
Preparation of Solutions
-
Mobile Phase A: To 4000 mL of purified water, carefully add 14 mL of 85% phosphoric acid. Adjust the pH to 3.0 by adding ammonia solution dropwise.
-
Mobile Phase B: Mix Acetonitrile and Methanol in a 900:100 (v/v) ratio.[1]
-
Diluent: Mix Mobile Phase B and Mobile Phase A in a 20:80 (v/v) ratio.[1]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of USP Clindamycin Phosphate RS in the Diluent to obtain a concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the sample to a nominal concentration of 5.0 mg/mL of Clindamycin Phosphate in Diluent.
-
System Suitability Solution (Forced Degradation Method):
-
Prepare a solution of Clindamycin Phosphate at 5.0 mg/mL in water.
-
Add a small volume of 3% hydrogen peroxide and let it stand at room temperature for approximately 30 minutes. This will generate the sulfoxide and other oxidative degradants.[1]
-
Quench the reaction by dilution with the Diluent. This solution will contain the parent peak and the impurity peak for resolution verification.
-
Chromatographic Conditions
| Parameter | Setting |
| Column | Zorbax Eclipse XDB C8, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Phosphoric Acid Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
| Detection | PDA at 205 nm |
| Injection Volume | 20 µL |
| Run Time | ~75 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 45 | 60 | 40 |
| 60 | 20 | 80 |
| 65 | 20 | 80 |
| 66 | 95 | 5 |
| 75 | 95 | 5 |
Note: This gradient is adapted from a comprehensive impurity analysis method and ensures elution of a wide range of potential impurities. The relative retention times for the two primary peroxide degradants, including the sulfoxide, are approximately 0.568 and 0.695.[1]
System Suitability Criteria
Before proceeding with sample analysis, inject the System Suitability Solution and verify the following:
-
Resolution: The resolution between the Clindamycin 2-Phosphate peak and the Clindamycin 2-Phosphate Sulfoxide peak must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the Clindamycin 2-Phosphate peak should be between 0.8 and 1.5.
-
Precision: The relative standard deviation (%RSD) for the peak area of six replicate injections of the standard solution should be ≤ 2.0%.
Workflow & Visualization
The logical flow from method conception to validated execution is a critical component of ensuring robust analytical results.
Caption: Workflow for developing and validating the HPLC method.
Conclusion
This application note details a robust, stability-indicating RP-HPLC method for the effective separation of Clindamycin 2-Phosphate and its primary oxidative degradant, Clindamycin 2-Phosphate Sulfoxide. By explaining the scientific rationale behind the selection of the column, mobile phase, and other chromatographic parameters, this guide provides the necessary framework for reliable implementation in a quality control or research environment. The provided protocol, grounded in pharmacopeial methodologies, ensures high specificity and precision, making it suitable for routine analysis and stability studies of Clindamycin 2-Phosphate drug substances and products.
References
-
USP. (2024). Methods for the Analysis of Clindamycin Phosphate Injection. USP's Emerging Standards. Link
-
USP. (2024, March 15). Methods for the Analysis of Clindamycin Phosphate Injection. Pharmacopeial Forum. Link
-
Daicel Pharma Standards. Clindamycin phosphate sulfoxide. Link
-
Brown, L. W. (1974). Liquid chromatography of clindamycin 2-phosphate on triethylaminoethyl cellulose. Journal of Pharmaceutical Sciences, 63(10), 1597-1599. Link
-
Allmpus. CLINDAMYCIN 2-PHOSPHATE SULFOXIDE | MIXTURE OF DIASTEREOMERS. Link
-
Analytica Chemie. Clindamycin phosphate Impurity. Link
-
ResearchGate. (n.d.). Forced Degradation Data of Clindamycin. Link
-
Wang, S. M., et al. (2009). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(6), 899-906. Link
-
Google Patents. (n.d.). CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate. Link
-
ResearchGate. (n.d.). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Link
-
Pharmaffiliates. Clindamycin Phosphate-impurities. Link
-
LGC Standards. Clindamycin Phosphate Sulfoxide. Link
-
USP-NF. (2017, April 28). Clindamycin Phosphate Revision Bulletin. Link
-
Cleanchem. Clindamycin 2-Phosphate Sulfoxide | CAS No: 1228573-90-7. Link
-
Liang, M., et al. (2020). Determination of Clindamycin Phosphate and Clindamycin in Long-Circulating Autologous Erythrocyte-Based Drug by HPLC. Chinese Pharmaceutical Journal, 55(10), 838-842. Link
-
Sammut, C., et al. (2014). A simple HPLC-UV method for the determination of clindamycin in human plasma. ResearchGate. Link
Sources
Application Note: Utilizing Clindamycin 2-Phosphate Sulfoxide for Robust, Stability-Indicating Analytical Method Development
Abstract
This guide provides a comprehensive framework for the use of the Clindamycin 2-Phosphate Sulfoxide reference standard in the development and validation of stability-indicating analytical methods for clindamycin phosphate drug substances and products. As a primary oxidative degradation product, the accurate identification and quantification of this impurity are critical for ensuring the safety, efficacy, and stability of clindamycin phosphate formulations. This document details the scientific rationale, step-by-step protocols for method development using High-Performance Liquid Chromatography (HPLC), and validation strategies in accordance with international regulatory guidelines.
Introduction: The Critical Role of Impurity Reference Standards
Clindamycin phosphate is a widely used semi-synthetic lincosamide antibiotic.[1] In the presence of oxidizing agents or during long-term storage, the thioether moiety in the clindamycin molecule is susceptible to oxidation, forming Clindamycin 2-Phosphate Sulfoxide.[2] This compound is considered a significant degradation product and its presence in the final drug product must be monitored and controlled.[3]
The availability of a well-characterized reference standard for Clindamycin 2-Phosphate Sulfoxide is paramount for analytical chemists.[4] It serves as the cornerstone for developing a stability-indicating method—an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[5] This application note establishes the protocols for leveraging the Clindamycin 2-Phosphate Sulfoxide reference standard for this purpose.
Chemical Profile:
-
Compound: Clindamycin 2-Phosphate Sulfoxide[6]
-
CAS Number: 1228573-90-7[5]
-
Molecular Weight: 520.96 g/mol [2]
-
Nature: A primary oxidative degradation product of Clindamycin Phosphate, existing as a mixture of diastereomers.[5][7]
The Scientific Rationale: Causality in Method Development
A robust analytical method is not merely a set of steps; it is a system designed based on the physicochemical properties of the analytes. The successful separation of Clindamycin Phosphate from its sulfoxide degradant hinges on exploiting the subtle differences in their chemical nature.
The Degradation Pathway
Oxidative stress is a key factor in the degradation of clindamycin phosphate. The sulfur atom in the thioether linkage is oxidized to a sulfoxide, introducing a polar sulfinyl group. This transformation is a critical event monitored in forced degradation studies, as mandated by stability testing guidelines.[8][9]
Caption: Oxidative degradation pathway of Clindamycin Phosphate.
Exploiting Polarity Differences via Reversed-Phase HPLC
The introduction of the oxygen atom in the sulfoxide impurity increases its polarity compared to the parent clindamycin phosphate molecule. In reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, less polar compounds are retained longer. Consequently, the more polar Clindamycin 2-Phosphate Sulfoxide is expected to elute earlier than the parent drug.
The Power of Mobile Phase pH
The retention behavior of ionizable compounds like clindamycin phosphate and its sulfoxide derivative is highly dependent on the pH of the mobile phase.[10][11] Clindamycin phosphate has two acidic protons with pKa values of approximately 0.96 and 6.08.[12] To ensure consistent ionization and achieve reproducible retention times, the mobile phase pH must be carefully controlled, ideally at least one pH unit away from the pKa values. A slightly acidic pH (typically between 3 and 4) is often chosen for lincosamide antibiotics. At this pH, the tertiary amine in the pyrrolidine ring is protonated, ensuring good peak shape and predictable retention on a C18 or C8 column. This choice prevents peak splitting or broadening that can occur when the mobile phase pH is too close to the analyte's pKa.[10]
Experimental Protocols
These protocols are designed to be a starting point for method development and must be validated according to the principles outlined in ICH Q2(R1).[13][14]
Materials and Reagents
-
Reference Standards:
-
Clindamycin 2-Phosphate Sulfoxide (Purity ≥95%)
-
USP Clindamycin Phosphate RS
-
-
Solvents & Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (ACS Grade)
-
Orthophosphoric Acid (85%)
-
Water (HPLC Grade)
-
Protocol 1: Preparation of Standard Solutions
Objective: To prepare accurate concentrations of reference standards for system suitability, identification, and quantification.
-
Sulfoxide Stock Solution (Impurity Stock, ~100 µg/mL):
-
Accurately weigh approximately 5 mg of Clindamycin 2-Phosphate Sulfoxide reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (see HPLC method for composition) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.
-
-
Clindamycin Phosphate Stock Solution (API Stock, ~1 mg/mL):
-
Accurately weigh approximately 25 mg of USP Clindamycin Phosphate RS into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent, following the same procedure as above.
-
-
System Suitability Solution (Spiked Solution):
-
Transfer 5.0 mL of the API Stock Solution into a 50 mL volumetric flask.
-
Add 5.0 mL of the Impurity Stock Solution to the same flask.
-
Dilute to volume with the diluent and mix. This solution contains approximately 100 µg/mL of Clindamycin Phosphate and 10 µg/mL of Clindamycin 2-Phosphate Sulfoxide (representing a 10% impurity level for clear resolution).
-
Protocol 2: HPLC Method Development for Separation
Objective: To establish an HPLC method capable of resolving Clindamycin Phosphate from its sulfoxide degradation product with acceptable peak shape and retention.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (L1) | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ | Buffers the system to ensure reproducible retention times for ionizable analytes.[15] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape. |
| Gradient | 20% B to 50% B over 20 minutes | A gradient is recommended to ensure elution of the parent API while providing good separation from the earlier-eluting, more polar sulfoxide impurity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | UV at 210 nm | Clindamycin and its derivatives show absorbance at low UV wavelengths. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Diluent | Mobile Phase A / Mobile Phase B (80:20) | Ensures compatibility with the initial mobile phase conditions. |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the System Suitability Solution.
-
Evaluate the chromatogram for the following System Suitability Test (SST) criteria :
-
Resolution (Rs): The resolution between the Clindamycin 2-Phosphate Sulfoxide peak and the Clindamycin Phosphate peak should be ≥ 2.0.
-
Tailing Factor (Tf): The tailing factor for the Clindamycin Phosphate peak should be ≤ 2.0.
-
Reproducibility (%RSD): The relative standard deviation for the peak area of six replicate injections of the Clindamycin Phosphate peak should be ≤ 2.0%.
-
Analytical Method Development Workflow
The following diagram illustrates the logical workflow for developing a stability-indicating method using the reference standard.
Caption: Workflow for stability-indicating method development and validation.
Method Validation Strategy
Once the method is developed, it must be validated to prove its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[16][17] The Clindamycin 2-Phosphate Sulfoxide reference standard is essential for several validation parameters.
| Validation Parameter | Role of the Sulfoxide Reference Standard | Acceptance Criteria (Typical) |
| Specificity | Used to confirm the identity of the degradation peak in stressed samples via retention time matching. Demonstrates the method's ability to resolve the API from this specific impurity. | Peak for sulfoxide in stressed sample corresponds to the reference standard peak. Resolution ≥ 2.0 between API and sulfoxide peaks. |
| Linearity | A calibration curve is generated by preparing a series of dilutions of the sulfoxide standard to demonstrate a linear relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The standard is spiked into the drug product matrix at different concentration levels (e.g., 50%, 100%, 150% of the specification limit) and the recovery is calculated. | Recovery between 90.0% and 110.0% for impurities. |
| Limit of Quantitation (LOQ) | The standard is used to determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ~10; Precision (%RSD) at LOQ concentration ≤ 10%. |
Conclusion
The Clindamycin 2-Phosphate Sulfoxide reference standard is an indispensable tool for any laboratory involved in the quality control and stability testing of clindamycin phosphate. By serving as a positive control for identification and a calibrant for quantification, it enables the development of robust, specific, and accurate stability-indicating methods. Following the principles and protocols outlined in this guide will ensure that analytical methods are fit-for-purpose and meet the stringent requirements of global regulatory agencies, ultimately safeguarding product quality and patient safety.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
-
SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
European Medicines Agency. (1995). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. [Link]
-
Taro Pharmaceuticals Inc. (2021). Pr Clindamycin Phosphate Topical Solution USP Product Monograph. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 446598, Clindamycin. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 129011911, Clindamycin 2-Phosphate Sulfoxide. [Link]
-
PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. [Link]
-
Greyhound Chromatography. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
SynZeal. Clindamycin phosphate Sulfoxide Isomer-B. [Link]
-
ResearchGate. (2018). (PDF) The combined effects of ph and acetonitrile composition on the separation of two lincosamide antibiotics. [Link]
-
Scribd. HPLC Analysis. [Link]
-
Allmpus. clindamycin 2-phosphate sulfoxide | mixture of diastereomers. [Link]
-
AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
-
Technology Networks. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Veeprho. Clindamycin 2-Phosphate Sulfoxide (Mixture of Diastereomers) | CAS 1228573-90-7. [Link]
Sources
- 1. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Clindamycin phosphate sulfoxide - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. allmpus.com [allmpus.com]
- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of Clindamycin Phosphate and its Impurities
Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting strategies and foundational knowledge for resolving a common challenge in the analysis of Clindamycin 2-Phosphate: the co-elution of its sulfoxide degradant with other impurities. As your partner in achieving robust analytical methods, we've structured this guide to empower you with the expertise to overcome this specific separation challenge.
Troubleshooting Guide: Resolving Co-elution of Clindamycin 2-Phosphate Sulfoxide
This section directly addresses the critical issue of co-elution involving Clindamycin 2-Phosphate Sulfoxide. The following Q&A format is designed to rapidly guide you to a viable solution.
Question: My primary issue is the co-elution of Clindamycin 2-Phosphate Sulfoxide with Clindamycin B-Phosphate. How can I resolve this?
Answer:
This is a frequent challenge due to the structural similarity of these compounds. The primary strategy is to manipulate the selectivity of your chromatographic system. Here’s a systematic approach:
-
Mobile Phase pH Adjustment: The ionization state of both the analytes and the stationary phase is critically dependent on the mobile phase pH. A pH scouting study is the most effective first step.
-
Rationale: Clindamycin and its related impurities are ionizable compounds. Small changes in the mobile phase pH can significantly alter their charge state, leading to differential interactions with the stationary phase and, consequently, changes in retention and selectivity. For reversed-phase columns, operating at a pH where the analytes are in a consistent ionization state is crucial for reproducible results.
-
Recommendation: Conduct a study using mobile phase pH values at least 0.5 units apart, for example, pH 2.8, 3.3, and 3.8. This will help you identify the optimal pH for maximizing the resolution between the two peaks.
-
-
Organic Modifier Selection: If pH adjustment alone is insufficient, changing the organic modifier can alter the elution order and improve separation.
-
Rationale: Different organic solvents, such as acetonitrile and methanol, offer different selectivities due to their unique interactions (e.g., dipole-dipole, hydrogen bonding) with the analytes. Acetonitrile is generally a weaker solvent than methanol in reversed-phase chromatography and can provide different selectivity for polar compounds.
-
Recommendation: If you are currently using methanol, switch to acetonitrile, and vice-versa. It is also possible to use a ternary mixture (e.g., water, acetonitrile, methanol) to fine-tune selectivity.
-
-
Stationary Phase Chemistry: The choice of HPLC/UHPLC column is fundamental.
-
Rationale: Not all C18 columns are the same. Differences in end-capping, silica purity, and bonding density can lead to significant variations in selectivity. For polar, ionizable compounds like clindamycin and its impurities, alternative stationary phases can offer unique interaction mechanisms.
-
Recommendation: Consider a column with a different stationary phase chemistry. A phenyl-hexyl or a polar-embedded phase can provide alternative selectivities through pi-pi or hydrogen bonding interactions, respectively.
-
Experimental Protocol: pH Scouting Study
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of Clindamycin 2-Phosphate Sulfoxide and Clindamycin B-Phosphate.
Objective: To achieve baseline separation (Resolution > 1.5) between the two co-eluting peaks.
Materials:
-
HPLC or UHPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water (adjust pH with ammonia solution if needed)
-
Mobile Phase B: Acetonitrile
-
Standard solutions of Clindamycin 2-Phosphate containing the sulfoxide and B-phosphate impurities.
Procedure:
-
Initial Conditions:
-
Mobile Phase: Prepare three different batches of Mobile Phase A, adjusted to pH 2.8, 3.3, and 3.8.
-
Gradient: A typical starting gradient could be 5-30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
-
Execution:
-
Equilibrate the column with the initial mobile phase composition for at least 15 column volumes.
-
Inject the standard solution and run the gradient using the pH 2.8 mobile phase.
-
Repeat the injection at least twice to ensure reproducibility.
-
Repeat the process for the mobile phases at pH 3.3 and 3.8.
-
-
Data Analysis:
-
Compare the chromatograms obtained at each pH.
-
Calculate the resolution between the Clindamycin 2-Phosphate Sulfoxide and Clindamycin B-Phosphate peaks for each condition.
-
The optimal pH is the one that provides the highest resolution.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase pH | 2.8 | 3.3 | 3.8 |
| Resolution | User to input observed value | User to input observed value | User to input observed value |
Troubleshooting Workflow Diagram
Caption: A systematic workflow for resolving co-elution issues.
Frequently Asked Questions (FAQs)
Q1: Why is temperature not the first parameter to adjust?
A1: While column temperature does affect retention time and can slightly influence selectivity, its impact is often less pronounced than that of mobile phase pH and organic modifier for ionizable compounds. It is a valuable tool for fine-tuning a separation once the primary parameters have been optimized. Increasing temperature generally decreases retention times and can improve peak shape by reducing mobile phase viscosity.
Q2: Can I use an ion-pairing reagent to improve separation?
A2: Yes, ion-pairing reagents can be very effective for separating charged analytes. Reagents like trifluoroacetic acid (TFA) or sodium dodecyl sulfate (SDS) can be added to the mobile phase to form neutral ion pairs with the analytes, which can enhance retention and alter selectivity on a reversed-phase column. However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.
Q3: How does the choice of buffer affect my separation?
A3: The buffer choice is critical for controlling the mobile phase pH. A good buffer will have a pKa within +/- 1 pH unit of the desired mobile phase pH to provide adequate buffering capacity. For example, a phosphate buffer is effective in the pH range of 2.1 to 3.1 and 6.2 to 8.2, while a formate buffer is suitable for the pH range of 2.8 to 4.8. The buffer concentration should also be optimized; a typical starting concentration is 10-25 mM.
Q4: What if I see peak tailing for my clindamycin phosphate peak?
A4: Peak tailing for basic compounds like clindamycin is often caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase. This can be mitigated by:
-
Operating at a lower pH: This protonates the silanol groups, reducing their interaction with the protonated basic analyte.
-
Using a highly end-capped, high-purity silica column: These columns have fewer free silanol groups.
-
Adding a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.
References
Technical Support Center: Chromatographic Analysis of Clindamycin 2-Phosphate & Its Oxidative Impurities
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Clindamycin 2-Phosphate. This resource provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the chromatographic analysis of Clindamycin 2-Phosphate and its potential on-column degradation, with a special focus on its oxidative impurity, "Clindamycin 2-Phosphate Sulfoxide." Our goal is to equip you with the scientific rationale and practical steps to minimize analytical variability and ensure data integrity.
Introduction: The Analytical Challenge
Clindamycin 2-Phosphate is a lincosamide antibiotic pro-drug. While inactive in vitro, it is rapidly hydrolyzed in vivo to the active clindamycin.[1] Its analysis via reversed-phase HPLC is routine; however, the molecule's phosphate group and susceptibility to oxidation and hydrolysis present unique challenges.[2][3][4] A significant, yet often overlooked, issue is on-column degradation, where the analytical system itself induces the formation of artifacts that can lead to inaccurate quantification of impurities.
This guide specifically addresses the challenges associated with an oxidative degradant, Clindamycin 2-Phosphate Sulfoxide. Forced degradation studies on Clindamycin Phosphate using hydrogen peroxide (H₂O₂) confirm the generation of primary degradation products, which are characteristic of oxidation.[1][5] The sulfoxide derivative is a chemically plausible product of such oxidative stress. Understanding and mitigating its potential on-column instability is critical for developing robust, stability-indicating methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the HPLC analysis of Clindamycin 2-Phosphate and its related substances.
Q1: My chromatogram shows a new, unexpected peak when analyzing oxidatively stressed Clindamycin 2-Phosphate samples. Could this be on-column degradation?
A1: It is highly possible. An unexpected peak, particularly one that is broad or appears intermittently, could be an artifact of on-column degradation rather than a true impurity in the sample.[6] Oxidative species like sulfoxides can be labile under certain chromatographic conditions. Key factors that can induce on-column degradation include elevated column temperatures, mobile phase pH, and interactions with metallic components of the HPLC system and column.[6][7]
Q2: What are the primary chemical factors that can cause the on-column degradation of Clindamycin 2-Phosphate Sulfoxide?
A2: The degradation of a sulfoxide derivative on-column is primarily influenced by:
-
Redox Activity of HPLC System Surfaces: Standard stainless steel components (tubing, frits, needle seats) in HPLC systems can leach trace metal ions like Fe³⁺ and Cu²⁺.[8] These ions can catalyze the reduction of the sulfoxide back to the parent sulfide (Clindamycin 2-Phosphate) or promote further degradation, leading to peak distortion or the appearance of new peaks.[8][9]
-
Mobile Phase pH: The stability of both the phosphate ester and the sulfoxide can be pH-dependent. While clindamycin phosphate itself shows degradation in both acidic and alkaline conditions, the optimal pH for analytical stability is often acidic (around pH 2.5-3.0) to suppress the ionization of residual silanols on silica-based columns.[3][10][11] Extreme pH values should be avoided.
-
Column Temperature: Elevated temperatures accelerate chemical reactions, including degradation.[6][7] USP methods for Clindamycin Phosphate often specify a column temperature of 40°C, but for a particularly labile impurity, optimization to a lower temperature (e.g., 25-30°C) may be necessary to suppress on-column degradation.[1][6][12]
-
Stationary Phase Activity: Residual silanol groups on silica-based stationary phases can have catalytic activity or act as adsorption sites, increasing the residence time of polar analytes and their exposure to degradative conditions.[13]
Q3: I am observing peak tailing for the main Clindamycin 2-Phosphate peak. What is the likely cause and how can I fix it?
A3: Peak tailing for Clindamycin 2-Phosphate is often caused by secondary interactions with the stationary phase. The primary causes are:
-
Interaction with Active Silanols: Ionized silanol groups on the silica backbone can interact with the basic amine function of clindamycin, causing tailing.[13]
-
Chelation with Metal Ions: The phosphate group can chelate with metal ions present in the stationary phase or leached from the HPLC system.[9]
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5) protonates the clindamycin molecule and suppresses the ionization of silanols, minimizing these secondary interactions.[11][13]
-
Use a High-Purity Silica Column: Modern columns made with high-purity silica have a much lower concentration of acidic silanol groups and metal contaminants.
-
Increase Buffer Concentration: Using an adequate buffer concentration (typically 10-25 mM) can help maintain a constant mobile phase pH and mask residual silanol activity.[13]
Q4: My retention times are drifting during a long analytical sequence. What should I investigate?
A4: Retention time drift can be caused by several factors:
-
Poor Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before starting the sequence.[14]
-
Mobile Phase Composition Change: This can happen due to inaccurate mixing by the pump or evaporation of a volatile organic component. Prepare fresh mobile phase and consider pre-mixing solvents.[14][15]
-
Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature.[14]
-
Column Contamination: Strongly retained sample components can build up on the column over time, altering its chemistry. Implement a column wash step after each sequence.[16]
Part 2: Troubleshooting Guide for On-Column Degradation
This guide provides a systematic approach to diagnosing and resolving on-column degradation of Clindamycin 2-Phosphate Sulfoxide.
Initial Diagnosis: Is it On-Column Degradation?
First, confirm that the observed impurity is not present in the original sample.
| Diagnostic Test | Procedure | Expected Result if On-Column Degradation |
| Injection Volume Linearity | Inject a series of decreasing sample concentrations/volumes. | The relative area of the suspected degradant peak decreases disproportionately or disappears at lower loads. |
| Flow Rate Variation | Increase the flow rate (e.g., from 1.0 mL/min to 1.5 mL/min). | The relative area of the degradant peak decreases as the analyte's residence time on the column is reduced.[17] |
| Stop-Flow Experiment | During the elution of the main peak, stop the flow for 5-10 minutes, then resume. | The degradant peak area increases significantly compared to a normal run. |
| Sample Stability in Diluent | Analyze the sample immediately after preparation and then after several hours at autosampler temperature. | No significant increase in the degradant peak is observed in the vial, confirming pre-injection stability.[1][5] |
Workflow for Minimizing On-Column Degradation
If on-column degradation is confirmed, follow this workflow to systematically eliminate the root cause.
Caption: Troubleshooting workflow for minimizing on-column degradation.
Part 3: Experimental Protocols
Protocol 1: Passivation of Standard HPLC System using EDTA
This protocol is designed to mitigate on-column degradation caused by trace metal ions leached from stainless steel components.[18]
Objective: To chelate active metal ions within the HPLC flow path and on the column's stationary phase.
Materials:
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt
-
HPLC-grade water and organic solvent (e.g., Acetonitrile)
-
Mobile phase components as per your primary method
Procedure:
-
Prepare Passivation Mobile Phase: Prepare your standard aqueous mobile phase (e.g., phosphate buffer at pH 2.5). Add a small amount of EDTA to achieve a final concentration of 20-50 µM. Sonicate to dissolve.
-
System Flush: Disconnect the column. Flush the entire HPLC system (from the pump to the detector) with the EDTA-containing mobile phase for 30-60 minutes at a typical flow rate (e.g., 1.0 mL/min).
-
Column Passivation: Connect the column. Equilibrate the column with the EDTA-containing mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
Analysis: Inject the Clindamycin 2-Phosphate Sulfoxide sample using the EDTA-containing mobile phase.
-
Comparison: Compare the resulting chromatogram to one generated without EDTA. A significant reduction or elimination of the degradant peak indicates that metal-catalyzed degradation was the primary cause.
Protocol 2: Optimized HPLC Method for Clindamycin 2-Phosphate and its Oxidative Impurities
This protocol is a robust starting point based on validated methods for Clindamycin Phosphate, with modifications to enhance the stability of labile impurities.[1][5][12]
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | High-Purity C8 or C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB C8, XBridge C18)[1][2] | A C8 column is often a good choice as it is slightly less retentive for hydrophobic compounds, potentially reducing run times. High-purity silica minimizes silanol interactions. |
| Mobile Phase A | 10-25 mM Potassium Phosphate or Ammonium Phosphate, adjusted to pH 2.5 with Phosphoric Acid.[2][4][20] | Low pH suppresses silanol activity and ensures consistent protonation of clindamycin. |
| Mobile Phase B | Acetonitrile or a mixture of Acetonitrile:Methanol.[1] | Acetonitrile is a common choice. Methanol can sometimes alter selectivity. |
| Gradient Program | A shallow gradient optimized for the separation of the sulfoxide from the parent and other impurities. (Refer to USP methods as a starting point).[1] | Gradient elution is necessary to separate compounds with different polarities, like the hydrophilic phosphate parent and potentially more hydrophobic degradants. |
| Flow Rate | 1.0 - 1.2 mL/min.[1][12] | A standard flow rate. Can be increased to test for on-column degradation. |
| Column Temperature | 25°C (Start low and increase only if necessary for resolution). | Lower temperature is crucial for minimizing on-column thermal degradation of the sulfoxide.[6] |
| Autosampler Temp | 10°C.[1][5] | Maintains sample stability in the vial prior to injection. |
| Detection Wavelength | 205-214 nm.[1][12][21] | Clindamycin lacks a strong chromophore; detection is performed at low UV wavelengths. |
| Injection Volume | 10 - 20 µL.[1][12] | Keep injection volume low to avoid column overload. |
| Diluent | Mobile Phase A / Water:Acetonitrile mixture.[1] | The sample should be dissolved in a diluent that is compatible with the initial mobile phase to ensure good peak shape. |
System Suitability:
-
A system suitability solution should contain Clindamycin 2-Phosphate and known impurities (e.g., 7-epiclindamycin phosphate) to ensure adequate resolution.[12]
-
The resolution between clindamycin phosphate and 7-epiclindamycin phosphate should be not less than 3.0.[12]
Part 4: Understanding Degradation Pathways
The following diagram illustrates the potential degradation pathways for Clindamycin 2-Phosphate, focusing on oxidation and the subsequent on-column risks for the sulfoxide derivative.
Caption: Potential degradation pathways and analytical outcomes.
References
-
HPLC of Monoclonal Antibody in Nonclinical Safety Testing – Degradation Induced by Trace Metal Ions Leaching From the. (n.d.). Charles River Laboratories. [Link]
-
Wang, Q., et al. (2015). Transition metal-induced degradation of a pharmaceutical compound in reversed-phase liquid chromatographic analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Oravec, J., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
On-column degradation gets worse during sequence. (2012). Chromatography Forum. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. [Link]
-
HPLC Troubleshooting Guide. (n.d.). YMC. [Link]
-
Kumar, A., et al. (2018). Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations. PMC - NIH. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Phenomenex. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek. [Link]
-
Clindamycin Phosphate Revision Bulletin. (2017). USP-NF. [Link]
-
Sarfraz, S., et al. (2022). Simultaneous HPLC Determination of Clindamycin Phosphate, Tretinoin, and Preservatives in Gel Dosage Form Using a Novel Stability-Indicating Method. MDPI. [Link]
-
Navkhare, M.S., et al. (2013). Validated stability indicating analytical method for the determination of clindamycin phosphate and adapalene in topical formulation. TSI Journals. [Link]
-
Liang, M., et al. (2020). Determination of Clindamycin Phosphate and Clindamycin in Long-Circulating Autologous Erythrocyte-Based Drug by HPLC. Chinese Pharmaceutical Journal. [Link]
-
A simple HPLC-UV method for the determination of clindamycin in human plasma. (2014). ResearchGate. [Link]
-
Srivastava, R., et al. (2020). Development and Validation of High Performance Liquid Chromatographic Method for Estimation of Clindamycin Phosphate. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS. (n.d.). Chinese Pharmaceutical Journal. [Link]
-
Column Experiments on Sorption Coefficients and Biodegradation Rates of Selected Pharmaceuticals in Three Aquifer Sediments. (2019). MDPI. [Link]
-
Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. (2023). ResearchGate. [Link]
-
Quantitative Determination of Clindamycin Phosphate in Gel by UV Spectrophotometry with Partial Least Square Regression. (2023). Analytical and Bioanalytical Chemistry Research. [Link]
-
Ding, M., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Dolan, J.W. (2007). On-Column Sample Degradation. LCGC International. [Link]
-
On-Column Degradation (continue from 11-29-2004). (2004). Chromatography Forum. [Link]
-
Forced Degradation Data of Clindamycin. (n.d.). ResearchGate. [Link]
-
Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations. (2018). ResearchGate. [Link]
-
Clindamycin Phosphate USP 43. (n.d.). Scribd. [Link]
-
The combined effects of pH and acetonitrile composition on the separation of two lincosamide antibiotics. (2014). ResearchGate. [Link]
-
Brown, L.W. (1985). A high-performance liquid chromatographic assay for clindamycin phosphate and its principal degradation product in bulk drug and formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay. (2015). Scirp.org. [Link]
- Impurity Analysis and Preparation Method of Clindamycin Phosphate. (n.d.).
-
Liquid chromatography of clindamycin 2-phosphate on triethylaminoethyl cellulose. (n.d.). MeSH Browser. [Link]
Sources
- 1. emergingstandards.usp.org [emergingstandards.usp.org]
- 2. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS [journal11.magtechjournal.com]
- 5. emergingstandards.usp.org [emergingstandards.usp.org]
- 6. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. criver.com [criver.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. uspnf.com [uspnf.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. On-Column Degradation (continue from 11-29-2004) - Chromatography Forum [chromforum.org]
- 18. On-column degradation gets worse during sequence - Chromatography Forum [chromforum.org]
- 19. silcotek.com [silcotek.com]
- 20. analchemres.org [analchemres.org]
- 21. Determination of Clindamycin Phosphate and Clindamycin in Long-Circulating Autologous Erythrocyte-Based Drug by HPLC [journal11.magtechjournal.com]
Strategies to prevent "Clindamycin 2-Phosphate Sulfoxide" formation during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clindamycin 2-Phosphate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the formation of "Clindamycin 2-Phosphate Sulfoxide," a critical degradation product, during your sample preparation workflows. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure the integrity and accuracy of your analytical results.
Understanding the Challenge: The Oxidation of Clindamycin 2-Phosphate
This guide will equip you with the knowledge and practical strategies to control this oxidative degradation, ensuring the reliability of your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a consistent, unknown peak in my chromatogram that elutes close to my clindamycin 2-phosphate peak. Could this be the sulfoxide?
A1: It is highly probable. Clindamycin 2-Phosphate Sulfoxide is a common degradation product formed through oxidation.[1][2] The sulfoxide is more polar than the parent compound and will likely have a different retention time in reverse-phase HPLC. To confirm its identity, you would ideally use a reference standard for Clindamycin 2-Phosphate Sulfoxide.
Troubleshooting Steps:
-
Review Sample Handling: Were your samples exposed to air for extended periods? Was there any exposure to high temperatures or direct light? These conditions can accelerate oxidation.
-
Check Solvent Quality: Peroxides in solvents like THF or ether can be potent oxidizing agents. Ensure you are using fresh, high-purity solvents.
-
Consider the Matrix: Biological matrices can contain oxidizing species or enzymes that may contribute to the formation of the sulfoxide.
Q2: What is the primary mechanism behind the formation of Clindamycin 2-Phosphate Sulfoxide?
A2: The formation of the sulfoxide is an oxidation reaction targeting the sulfur atom in the methylthioether group of the clindamycin molecule. This can be initiated by several factors commonly encountered in a laboratory setting:
-
Atmospheric Oxygen: Direct exposure to oxygen in the air is a primary driver of this oxidation.
-
Peroxides: Trace amounts of peroxide impurities in solvents or reagents can act as strong oxidizing agents.
-
Metal Ions: Certain metal ions can catalyze the oxidation process.
-
Light and Heat: Exposure to UV light and elevated temperatures can provide the energy to initiate and accelerate the oxidation reaction.
Degradation Pathway
Caption: Oxidation of the thioether group in Clindamycin 2-Phosphate.
Q3: What are the most critical parameters to control during sample preparation to prevent sulfoxide formation?
A3: Based on the mechanism of oxidation, the following parameters are crucial to control:
| Parameter | Risk Factor | Mitigation Strategy |
| Atmosphere | Exposure to atmospheric oxygen. | Work under an inert atmosphere (Nitrogen or Argon). |
| Temperature | Accelerated reaction kinetics at higher temperatures. | Maintain low temperatures (2-8 °C) during all steps. |
| pH | Stability can be pH-dependent. Clindamycin shows maximum stability in the pH range of 3-5.[3][4] | Buffer samples and solutions to a pH within the optimal stability range. |
| Light | UV exposure can trigger oxidation. | Protect samples from light by using amber vials or working in a dimly lit area. |
| Reagents | Peroxide impurities in solvents and metal ion contaminants. | Use high-purity, peroxide-free solvents and consider the use of chelating agents. |
Preventative Strategies and Protocols
This section provides detailed protocols and workflows designed to minimize the formation of Clindamycin 2-Phosphate Sulfoxide.
Strategy 1: Control of Atmospheric Oxygen
Working in an oxygen-depleted environment is one of the most effective ways to prevent oxidation.
Experimental Workflow: Sample Preparation under Inert Gas
Caption: Workflow for sample preparation under an inert atmosphere.
Step-by-Step Protocol:
-
Solvent Degassing: Before use, degas all solvents (e.g., water, acetonitrile, methanol) by sparging with high-purity nitrogen or argon for 15-20 minutes or by sonication under vacuum.
-
Inert Atmosphere: If possible, perform all sample manipulations inside a glove box filled with nitrogen or argon. Alternatively, you can create a localized inert environment:
-
Place your sample tubes or vials in a rack.
-
Gently flush the headspace of each tube with a stream of nitrogen or argon before and after adding the sample and solvents.
-
-
Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the amount of trapped air.
-
Prompt Analysis: Analyze the prepared samples as quickly as possible to reduce the time they are exposed to any residual oxygen.
Strategy 2: Chemical Stabilization with Antioxidants and Chelators
The addition of chemical stabilizers to your sample solutions can effectively quench oxidation reactions.
Recommended Stabilizers:
| Stabilizer | Mechanism of Action | Typical Concentration |
| EDTA (Ethylenediaminetetraacetic acid) | Chelates metal ions that can catalyze oxidation. The use of EDTA in clindamycin formulations is documented.[5][6][7] | 0.1 - 1 mM |
| Ascorbic Acid (Vitamin C) | A reducing agent that is preferentially oxidized, thereby protecting the drug. | 0.1 - 1% (w/v) |
| Butylated Hydroxytoluene (BHT) | A radical scavenger that can terminate chain reactions involved in oxidation. | 0.01 - 0.1% (w/v) |
Protocol for Incorporating Stabilizers:
-
Prepare Stock Solutions: Make concentrated stock solutions of your chosen stabilizer(s) in a suitable solvent.
-
Spike Samples: Add a small volume of the stabilizer stock solution to your sample diluent or directly to the sample to achieve the desired final concentration.
-
Equilibrate: Gently mix and allow the sample to equilibrate with the stabilizer for a few minutes before proceeding with the rest of your sample preparation.
Note: Always run a control sample without the stabilizer to confirm that it does not interfere with your chromatographic analysis.
Strategy 3: Optimization of pH and Temperature
Controlling the pH and temperature of your samples is a fundamental yet critical aspect of preventing degradation.
Protocol for pH and Temperature Control:
-
pH Adjustment:
-
Temperature Control:
-
Thaw samples on ice or in a cold water bath.
-
Perform all dilutions and transfers using pre-chilled solvents and pipette tips.
-
If available, use a refrigerated centrifuge.
-
Store prepared samples in a cooled autosampler (e.g., 4 °C) while awaiting analysis. Studies have shown clindamycin phosphate to be stable for extended periods at refrigerated temperatures.
-
By implementing these multifaceted strategies, you can significantly reduce the risk of Clindamycin 2-Phosphate Sulfoxide formation, leading to more accurate and reproducible results in your research and development activities.
References
-
A Stability Study of Clindamycin Hydrochloride and Phosphate Salts in Topical Formulations. (n.d.). Drug Development and Industrial Pharmacy. Retrieved from [Link]
-
Clindamycin Phosphate. (n.d.). In ASHP Injectable Drug Information. Retrieved from [Link]
- Zhang, Y., Trissel, L. A., & Martinez, J. F. (1998). Stability of clindamycin phosphate in AutoDose infusion system bags. American Journal of Health-System Pharmacy, 55(15), 1593-1595.
-
Kowtharapu, L. P., Katari, N. K., & Jonnalagadda, S. B. (2022). Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert. ACS Omega, 7(39), 34098-34108. Retrieved from [Link]
-
Clindamycin + Disodium edetate: View Uses, Side Effects and Medicines | 1mg. (2021, April 12). Retrieved from [Link]
-
Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS. (n.d.). Chinese Journal of Pharmaceutical Analysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1mg.com [1mg.com]
- 7. Stability of Clindamycin Phosphate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mobile Phase Optimization for Clindamycin 2-Phosphate Sulfoxide Analysis
As a Senior Application Scientist, this guide provides in-depth technical support for the chromatographic analysis of Clindamycin 2-Phosphate (CPP) and its critical related substance, Clindamycin 2-Phosphate Sulfoxide. The sulfoxide is a known process impurity and a primary oxidative degradation product, making its effective separation a cornerstone of any stability-indicating method[1][2][3]. This document moves beyond simple protocols to explain the scientific rationale behind method optimization, empowering you to troubleshoot and resolve common analytical challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during method development and routine analysis.
Q1: What are the typical starting chromatographic conditions for separating Clindamycin 2-Phosphate from its sulfoxide impurity?
A1: A robust starting point is a reversed-phase HPLC method based on conditions adapted from the United States Pharmacopeia (USP) and related literature.[1][4] A gradient method is typically required to achieve adequate resolution of the main analyte from its closely eluting impurities and degradation products.
| Parameter | Typical Starting Condition |
| Column | L7 (C8), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate Buffer (pH ~3.9) with 8% Organic Solution[4] |
| Mobile Phase B | Phosphate Buffer (pH ~3.9) with 48% Organic Solution[4] |
| Organic Solution | Acetonitrile:Methanol (900:100 v/v)[4] |
| Gradient | A time-programmed gradient shifting from a lower to a higher concentration of Mobile Phase B. |
| Flow Rate | 1.0 - 1.2 mL/min[1][4] |
| Column Temperature | 40 °C[1][4] |
| Detection | UV at 205 - 214 nm[1][4] |
| Injection Volume | 20 - 25 µL[1][4] |
Q2: Why is a low-pH (2.5 - 4.0) mobile phase essential for this analysis?
A2: The use of an acidic mobile phase is a critical factor driven by the chemical nature of Clindamycin 2-Phosphate.
-
Controlling Ionization: CPP has two key ionizable sites: the phosphate ester and a tertiary amine within the pyrrolidine ring. At a low pH, the phosphate group is partially or fully protonated, reducing its negative charge. Simultaneously, the tertiary amine is protonated, carrying a positive charge. This controlled ionization state prevents peak tailing and yields more consistent retention on a reversed-phase column.[5]
-
Minimizing Silanol Interactions: Acidic mobile phases suppress the ionization of residual silanol groups on the silica-based column packing. This minimizes secondary ionic interactions, which are a primary cause of severe peak tailing for basic compounds like clindamycin.
Q3: My resolution between CPP and the sulfoxide peak is poor (<1.5). What is the first parameter I should adjust?
A3: The first and most impactful parameter to adjust is the gradient slope . A shallower gradient (i.e., a slower increase in the percentage of the strong organic solvent, Mobile Phase B) will increase the overall run time but provide more opportunity for the two closely related compounds to resolve. If you are using an isocratic method, the first step is to reduce the overall percentage of the organic modifier (e.g., acetonitrile/methanol) to increase the retention and separation of both peaks.[6]
Q4: I'm observing significant peak tailing for the main CPP peak, even with an acidic pH. What else could be the cause?
A4: While pH is the primary tool to combat tailing, other factors can contribute:
-
Buffer Concentration: The buffer concentration may be too low to effectively mask the residual silanol groups on the column. Ensure your buffer concentration is adequate (typically 10-25 mM).
-
Column Overload: Injecting too much sample mass can lead to peak fronting or tailing. Try reducing the injection concentration or volume.
-
Column Aging: Over time, the stationary phase can degrade, exposing more active silanol sites. If the problem persists with fresh mobile phase and samples, the issue may be the column itself. Before replacing it, attempt a column wash procedure as recommended by the manufacturer.
-
Extracolumn Volume: Ensure all tubing between the injector and detector is as short as possible and has a narrow internal diameter to prevent peak broadening.
Q5: What is the difference between using acetonitrile and methanol as the organic modifier?
A5: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they offer different selectivities.
-
Acetonitrile is generally a stronger solvent than methanol for this type of analysis and often provides sharper peaks (higher efficiency). The USP method utilizes a majority of acetonitrile in its organic solution.[4]
-
Methanol has a different selectivity due to its protic nature (it can donate a hydrogen bond). If you are struggling to achieve resolution with acetonitrile, substituting it partially or fully with methanol can alter the elution order or improve the spacing between critical peaks. Some methods utilize a mixture to leverage the properties of both.[1][7]
Section 2: In-Depth Troubleshooting Guide
When standard adjustments are insufficient, a systematic approach is necessary. This guide provides a logical workflow for diagnosing and solving complex separation issues.
Workflow for Resolving Co-eluting Peaks (e.g., CPP and Sulfoxide)
Caption: A systematic troubleshooting workflow for poor chromatographic resolution.
Detailed Troubleshooting Steps
-
Verify System Suitability (SST): Before modifying the method, confirm the system is performing correctly. Prepare a resolution solution containing both Clindamycin 2-Phosphate and its sulfoxide impurity.[2] Check that the column efficiency, peak tailing, and resolution meet the criteria set during method validation. If the SST fails, the problem is likely with the system (e.g., worn column, pump seals) rather than the method itself.
-
Optimize Gradient Slope / % Organic: As mentioned in the FAQ, this is the most powerful tool for improving resolution.
-
For Gradient Methods: Decrease the rate of change (e.g., from a 1%/min increase in Mobile Phase B to 0.5%/min). This gives the peaks more time to separate on the column.
-
For Isocratic Methods: Systematically decrease the percentage of the organic phase. A 2-3% decrease can significantly increase retention and resolution.
-
-
Adjust Mobile Phase pH: The relative separation between CPP and its sulfoxide can be sensitive to pH because it alters the degree of ionization of both molecules. Making small, controlled adjustments (e.g., from pH 3.9 to 3.7 or 4.1) can fine-tune the selectivity. Always ensure you remain within the stable pH range of your column (typically pH 2-8 for standard silica columns).
The Role of pH in Analyte Retention
Caption: Effect of low pH on Clindamycin 2-Phosphate for RP-HPLC.
-
Change Organic Modifier: If resolution is still not achieved, the selectivity of the system may need to be altered. Switching from an acetonitrile-based mobile phase to a methanol-based one can change the interaction dynamics with the stationary phase, potentially resolving the critical pair.[7]
-
Evaluate Column Chemistry: If all mobile phase optimizations fail, the column's stationary phase may not be suitable. Consider a column with a different selectivity. For instance, if you are using a C8 column, a C18 column will offer greater hydrophobicity and may increase retention and resolution. Alternatively, a phenyl-hexyl phase provides different (pi-pi) interactions that can be beneficial for separating structurally similar compounds.
Section 3: Standardized Experimental Protocols
Adherence to standardized procedures is crucial for reproducible results.
Protocol 1: Preparation of USP-Style Phosphate Buffer (pH 3.9)
This protocol is adapted from the USP monograph for Clindamycin Phosphate.[4]
-
Reagents: Phosphoric acid, ammonium hydroxide, HPLC-grade water.
-
Procedure: a. Add approximately 3.5 mL of phosphoric acid to 1000 mL of HPLC-grade water in a clean glass beaker. b. Mix thoroughly. c. While monitoring with a calibrated pH meter, slowly add ammonium hydroxide dropwise until the pH reaches 3.90 ± 0.05. d. Filter the buffer through a 0.45 µm nylon filter to remove particulates. e. This filtered solution serves as the aqueous component for preparing Mobile Phase A and Mobile Phase B. f. Always prepare fresh buffer daily to prevent microbial growth.
Protocol 2: System Suitability Testing (SST)
This protocol ensures the chromatographic system is fit for its intended purpose before analyzing any samples.
-
SST Solution Preparation: Prepare a solution containing a known concentration of USP Clindamycin Phosphate RS and spiked with a small, detectable amount (e.g., 0.1%) of Clindamycin 2-Phosphate Sulfoxide impurity reference standard.[2]
-
Injection and Analysis: Make at least five replicate injections of the SST solution.
-
Acceptance Criteria: The system is deemed suitable for use if the following criteria are met (typical values shown):
| SST Parameter | Acceptance Criterion | Rationale |
| Resolution (R) | R ≥ 2.0 between CPP and the sulfoxide peak | Ensures baseline separation of the critical pair.[4] |
| Tailing Factor (T) | T ≤ 1.5 for the CPP peak | Confirms good peak shape and absence of undesirable secondary interactions.[8] |
| RSD of Peak Area | ≤ 2.0% for replicate injections of the CPP peak | Demonstrates the precision and stability of the injector and pump.[4] |
| RSD of Retention Time | ≤ 1.0% for replicate injections of the CPP peak | Indicates stable pump flow and column temperature. |
References
-
USP Monographs: Clindamycin Phosphate - USP29-NF24. 4
-
USP Monographs: Clindamycin Phosphate Topical Solution - USP29-NF24. 9
-
Methods for the Analysis of Clindamycin Phosphate Injection - USP's Emerging Standards (2024-03-15). 1
-
Methods for the Analysis of Clindamycin Phosphate Injection - USP's Emerging Standards. 2
-
Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations - PMC - NIH.
-
Clindamycin Phosphate Gel, USP Monograph.
-
Simultaneous HPLC Determination of Clindamycin Phosphate, Tretinoin, and Preservatives in Gel Dosage Form Using a Novel Stability-Indicating Method - MDPI.
-
Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay - Scirp.org.
-
Clindamycin 2-Phosphate Sulfoxide | CAS No: 1228573-90-7.
-
Chromatographic and Spectrophotometric Determination of Clindamycin in Pharmaceutical Products - ResearchGate.
-
HPLC Troubleshooting Guide - Sigma-Aldrich.
Sources
- 1. emergingstandards.usp.org [emergingstandards.usp.org]
- 2. emergingstandards.usp.org [emergingstandards.usp.org]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Clindamycin Phosphate Gel [drugfuture.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
Technical Support Center: Troubleshooting Poor Recovery of Clindamycin 2-Phosphate Sulfoxide
Welcome to the technical support center for challenges related to the extraction and analysis of Clindamycin 2-Phosphate Sulfoxide. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in achieving adequate recovery of this highly polar analyte. Here, we provide in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to help you navigate your experimental hurdles.
Understanding the Analyte: Clindamycin 2-Phosphate Sulfoxide
Clindamycin 2-Phosphate Sulfoxide is a known impurity and degradation product of Clindamycin Phosphate, an active pharmaceutical ingredient.[1] Its chemical structure is characterized by high polarity due to the presence of a phosphate group, a sulfoxide group, and multiple hydroxyl moieties. This high polarity presents significant challenges for extraction from complex matrices using traditional reversed-phase methods, often leading to poor retention and, consequently, low recovery.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C18H34ClN2O9PS | [2] |
| Molecular Weight | 520.96 g/mol | [1][3] |
| Nature | Highly Polar, Water-Soluble | Inferred from structure |
| LogP (Predicted) | -2.8 | [2] |
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of Clindamycin 2-Phosphate Sulfoxide so low using a standard C18 SPE cartridge?
Standard C18 (octadecyl) cartridges operate on a reversed-phase mechanism, which is most effective at retaining non-polar compounds from a polar sample matrix.[4] Clindamycin 2-Phosphate Sulfoxide is extremely polar (predicted LogP of -2.8) and will have very weak interaction with the non-polar C18 stationary phase.[2] As a result, the analyte is likely not retained on the cartridge during the sample loading step and is lost with the sample load and wash fractions. This phenomenon is a common issue when trying to extract very polar compounds with traditional reversed-phase sorbents.[5]
Q2: I am using Liquid-Liquid Extraction (LLE), but my analyte remains in the aqueous phase. What am I doing wrong?
This is an expected outcome for a highly polar and charged molecule like Clindamycin 2-Phosphate Sulfoxide. In a typical LLE protocol using an aqueous phase and an immiscible organic solvent (like ethyl acetate or dichloromethane), the analyte will preferentially partition into the polar aqueous phase. To move a polar, ionizable analyte into the organic phase, you would typically need to neutralize its charge through pH adjustment or use an ion-pairing reagent. However, given the multiple polar functional groups, achieving sufficient hydrophobicity for efficient extraction into a non-polar organic solvent is challenging.
Q3: Can I improve recovery by adjusting the pH of my sample?
Yes, pH adjustment is a critical parameter. Clindamycin has a pKa of around 7.6. The phosphate group will also have multiple pKa values. The overall charge of the molecule is highly dependent on the pH of the solution. To maximize retention on certain SPE phases (like mixed-mode or ion-exchange), you need to ensure the analyte and the sorbent have the appropriate charges. For reversed-phase, you would aim to neutralize the charge to increase hydrophobicity, though this may be insufficient for this particular molecule. Studies on clindamycin have shown its stability is optimal in a pH range of 3-5.[6]
In-Depth Troubleshooting Guide
Issue 1: Poor Retention and Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery with SPE, the primary suspect is the interaction between your analyte and the sorbent.
Caption: Troubleshooting workflow for low SPE recovery.
-
Change SPE Sorbent Chemistry:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: HILIC phases are designed to retain and separate polar compounds.[4][7] A HILIC SPE cartridge will retain Clindamycin 2-Phosphate Sulfoxide from a high-organic sample load and elute it with a higher aqueous content mobile phase.
-
Mixed-Mode SPE: This is often the most effective approach for charged, polar analytes. Mixed-mode sorbents combine reversed-phase and ion-exchange functionalities. For Clindamycin 2-Phosphate Sulfoxide, a mixed-mode cation exchange (MCX) sorbent would be a good choice, as it can retain the analyte via both hydrophobic interactions (albeit weak) and cation exchange with the amine groups.
-
-
Optimize SPE Protocol with a Mixed-Mode Cation Exchange (MCX) Sorbent:
Protocol: SPE using Mixed-Mode Cation Exchange (MCX)
-
Sample Pre-treatment:
-
Dilute your sample (e.g., plasma, urine) 1:1 with an acidic buffer (e.g., 2% formic acid in water). This ensures the amine groups on the clindamycin moiety are protonated (positively charged) for strong interaction with the cation exchange phase.[8]
-
-
Conditioning:
-
Pass 1 column volume of methanol through the MCX cartridge to wet the sorbent.
-
Equilibrate with 1 column volume of the acidic buffer used for sample pre-treatment. Do not let the sorbent dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). A slow flow rate is crucial to allow for sufficient interaction between the analyte and the sorbent.
-
-
Washing:
-
Wash with 1 column volume of the acidic buffer to remove polar interferences.
-
Wash with 1 column volume of a non-polar solvent like methanol or acetonitrile to remove non-polar interferences. The analyte should remain bound to the ion-exchange sites.
-
-
Elution:
-
Elute the analyte with 1-2 column volumes of a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The ammonia will neutralize the charge on the analyte, releasing it from the cation exchange sorbent, and the methanol will disrupt any remaining hydrophobic interactions.
-
-
Issue 2: Analyte Loss or Poor Peak Shape in Final Analysis (LC-MS/HPLC)
Even with successful extraction, issues can arise during the final analytical step.
-
Employ HILIC for Chromatographic Separation:
-
Given the high polarity of the analyte, HILIC is a more suitable chromatographic technique than reversed-phase.[2][9] HILIC columns use a polar stationary phase and a high organic content mobile phase, which promotes the retention of polar analytes.
Protocol: HILIC-MS Analysis
-
Column: Use a HILIC column (e.g., amide, silica, or zwitterionic phase).
-
Mobile Phase A: 10 mM Ammonium Acetate in Acetonitrile:Water (95:5).
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile:Water (50:50).
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the polar compounds.
-
Injection Solvent: The final extract should be reconstituted in a solvent with a high organic content (e.g., 80-90% acetonitrile) to be compatible with the HILIC mobile phase and ensure good peak shape. Injecting in a highly aqueous solvent will lead to peak distortion.
-
-
Alternative to SPE: Protein Precipitation
-
For a simpler, though less clean, extraction from biological fluids like plasma, protein precipitation can be effective.[10]
Protocol: Protein Precipitation for Plasma Samples
-
Precipitation: To 100 µL of plasma, add 300-400 µL of ice-cold acetonitrile. Acetonitrile is effective at precipitating proteins while keeping polar analytes in solution.
-
Vortex: Vortex the mixture vigorously for 30-60 seconds.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains your analyte.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for your LC-MS analysis (preferably a high organic solvent for HILIC).
-
Caption: Decision workflow for selecting an extraction method.
Conclusion
Troubleshooting the extraction of a challenging analyte like Clindamycin 2-Phosphate Sulfoxide requires a systematic approach grounded in the principles of analytical chemistry. Poor recovery is most often due to a mismatch between the analyte's high polarity and the chosen extraction technique. By shifting from traditional reversed-phase methods to more appropriate techniques like mixed-mode SPE or HILIC, and by carefully controlling experimental parameters like pH and solvent composition, researchers can achieve significantly improved and more reliable results.
References
- Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. LCGC North America, 34(1), 30-39.
- Lísa, M., Cífková, E., & Holčapek, M. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 493.
-
PubChem. (n.d.). Clindamycin 2-Phosphate Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]
-
ALWSCI. (2023). Why Is Your SPE Recovery So Low? Retrieved from [Link]
- Supelco. (n.d.).
-
Phenomenex. (n.d.). Troubleshooting SPE. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
- Mifsud, M., et al. (2014). A simple HPLC-UV method for the determination of clindamycin in human plasma. Journal of Chemical and Pharmaceutical Research, 6(7), 2055-2062.
- USP. (n.d.).
- European Pharmacopoeia 6.0. (2008). Clindamycin hydrochloride.
- Cayman Chemical. (2022).
- LGC Standards. (n.d.). Clindamycin 2-Phosphate Sulfoxide (Mixture of Diastereomers).
- Pharmaffiliates. (n.d.). Clindamycin 2-Phosphate Sulfoxide (Mixture of Diastereomers).
- Cleanchem. (n.d.).
- Mifsud, M., et al. (2014). A simple HPLC-UV method for the determination of clindamycin in human plasma. Journal of Chemical and Pharmaceutical Research.
- La Follette, G., et al. (1988). Determination of clindamycin in plasma or serum by high-performance liquid chromatography with ultraviolet detection.
- Liu, X., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 39(8), 394-400.
- Oesterling, T. O. (1970). Aqueous Stability of Clindamycin. Journal of Pharmaceutical Sciences, 59(1), 63-67.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Gika, H. G., et al. (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. LCGC North America.
- Lísa, M., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites.
- D'Agostino, L. A., et al. (2019). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in Molecular Biology.
- Zhang, K., et al. (2012).
- Biotage. (2023). Understanding SPE Retention Mechanisms.
- Restek. (2021). The Fundamentals of Solid Phase Extraction (SPE).
- MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.
- USP. (n.d.). USP Monographs: Clindamycin Hydrochloride.
- uspbpep.com. (n.d.). USP Monographs: Clindamycin Hydrochloride.
- Google Patents. (n.d.).
- Srivastava, R., et al. (2020). Development and Validation of High Performance Liquid Chromatographic Method for Estimation of Clindamycin Phosphate. International Journal of Pharmaceutical and Phytopharmacological Research.
- Journal of Chemical and Pharmaceutical Research. (2014).
- USP. (n.d.).
- PubMed. (1999).
- Chinese Pharmaceutical Journal. (2011). Determination of Clindamycin Phosphate and Clindamycin in Long-Circulating Autologous Erythrocyte-Based Drug by HPLC.
- NIH. (2022). Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS.
- ResearchGate. (n.d.). Sensitive analytical method to quantify clindamycin in plasma and microdialysate samples: Application in a preclinical pharmacokinetic study.
- PubChem. (n.d.). Clindamycin.
- Taro. (2022).
- NCBI Bookshelf. (2024). Clindamycin.
- MDPI. (2023).
Sources
- 1. biotage.com [biotage.com]
- 2. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 3. uspbpep.com [uspbpep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of polar metabolites by hydrophilic interaction chromatography--MS/MS. | Semantic Scholar [semanticscholar.org]
- 6. Determination of Clindamycin Phosphate and Clindamycin in Long-Circulating Autologous Erythrocyte-Based Drug by HPLC [journal11.magtechjournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Technical Support Center: Enhancing the Detection Sensitivity of Clindamycin 2-Phosphate Sulfoxide
Welcome to the technical support center for the analysis of Clindamycin 2-Phosphate Sulfoxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for enhancing the detection sensitivity of this critical degradation product. As your dedicated application scientist, my goal is to provide you with not just the "how," but also the "why," grounding our recommendations in established scientific principles and field-proven expertise.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise when working with Clindamycin 2-Phosphate Sulfoxide.
Q1: What is Clindamycin 2-Phosphate Sulfoxide and why is its sensitive detection important?
Clindamycin 2-Phosphate Sulfoxide is a known degradation product of Clindamycin 2-Phosphate, an active pharmaceutical ingredient (API).[1] Its presence in a drug product, even at trace levels, can be an indicator of product instability and could potentially impact safety and efficacy. Regulatory bodies like the FDA and EMA require rigorous monitoring and control of such impurities.[2] Therefore, highly sensitive and validated analytical methods are crucial for ensuring the quality and stability of clindamycin-based pharmaceutical products.
Q2: What are the primary analytical techniques for detecting Clindamycin 2-Phosphate Sulfoxide?
The most common and robust analytical techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4][5] HPLC-UV is a widely accessible and reliable method for routine quality control, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and structural confirmation.
Q3: My HPLC-UV analysis shows poor peak shape for Clindamycin 2-Phosphate Sulfoxide. What are the likely causes?
Poor peak shape, such as tailing or fronting, can be caused by several factors. Common culprits include secondary interactions with the stationary phase, mismatched solvent strength between the sample and mobile phase, or column degradation. The sulfoxide moiety can interact with residual silanols on silica-based columns, leading to peak tailing.[6]
Q4: I am not achieving the required sensitivity for Clindamycin 2-Phosphate Sulfoxide with my current HPLC-UV method. What are the first things I should check?
To enhance sensitivity, first, ensure your detection wavelength is optimal. While clindamycin and its related compounds are often monitored around 210 nm, a full UV scan of a reference standard can confirm the wavelength of maximum absorbance.[7] Secondly, review your mobile phase composition and pH. The pH can influence the ionization state of the molecule and its retention, thereby affecting peak shape and sensitivity.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, cause-and-effect approach to resolving common experimental challenges.
Issue 1: Poor Chromatographic Resolution
Symptom: Co-elution or poor separation between Clindamycin 2-Phosphate Sulfoxide and other related impurities or the parent API.
Potential Causes & Solutions:
-
Inadequate Mobile Phase Strength: If the organic content is too high, peaks will elute too quickly and bunch together. If it's too low, run times will be long, and peaks may be overly broad.
-
Solution: Methodically adjust the organic-to-aqueous ratio of your mobile phase. A good starting point is a gradient elution to first separate the compounds, which can then be optimized to an isocratic method if desired.[8]
-
-
Incorrect Mobile Phase pH: The pH of the mobile phase can significantly alter the retention times of ionizable compounds like clindamycin and its derivatives.
-
Solution: Adjust the mobile phase pH. For basic compounds like clindamycin, a slightly acidic pH (e.g., 3-4) can improve peak shape and resolution on C18 columns by suppressing silanol interactions.[4]
-
-
Suboptimal Column Chemistry: A standard C18 column may not always provide the best selectivity.
-
Solution: Experiment with different column chemistries. A C8 column may offer different selectivity, or a column with a different bonding technology (e.g., phenyl-hexyl) could provide better separation from closely related impurities.[8]
-
Issue 2: Low Signal-to-Noise Ratio (S/N)
Symptom: The peak for Clindamycin 2-Phosphate Sulfoxide is very small and difficult to distinguish from the baseline noise.
Potential Causes & Solutions:
-
Suboptimal Detector Wavelength (HPLC-UV): Detection at a wavelength with low absorbance for the analyte will result in a weak signal.
-
Solution: As mentioned in the FAQs, confirm the UV maximum absorbance for Clindamycin 2-Phosphate Sulfoxide using a reference standard and a diode array detector (DAD) or by running a UV scan.
-
-
Inefficient Ionization (LC-MS/MS): The ionization efficiency in the mass spectrometer source is highly dependent on mobile phase composition and source parameters.
-
Solution: Optimize the mobile phase additives. For positive electrospray ionization (ESI+), the addition of a small amount of an acid like formic acid (typically 0.1%) can significantly enhance protonation and signal intensity.[3][9] Also, perform source parameter optimization (e.g., capillary voltage, gas flow, temperature) for the specific analyte.
-
-
Sample Dilution: The concentration of the analyte in the injected sample may simply be too low.
Issue 3: Inconsistent Retention Times
Symptom: The retention time for Clindamycin 2-Phosphate Sulfoxide shifts between injections or analytical runs.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with at least 10-15 column volumes.[12]
-
-
Fluctuations in Column Temperature: Temperature affects mobile phase viscosity and analyte retention.
-
Solution: Use a column oven to maintain a consistent and stable temperature throughout the analysis.[12]
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of volatile organic components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[13]
-
Optimized Experimental Protocols
The following protocols are designed to provide a robust starting point for your method development and can be further optimized for your specific instrumentation and sample matrix.
Protocol 1: High-Sensitivity HPLC-UV Method
This method is designed for the reliable quantification of Clindamycin 2-Phosphate Sulfoxide in bulk drug substances and formulated products.
1. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for clindamycin and its impurities.[8] |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid | A slightly acidic pH improves peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | 20% B to 60% B over 20 minutes | A gradient elution is recommended for separating a range of impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a consistent temperature ensures reproducible retention times.[12] |
| Detection Wavelength | 210 nm | A common wavelength for detecting clindamycin and related compounds.[7] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
2. Sample Preparation:
-
Bulk Drug Substance: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Formulations (e.g., Gels, Creams): Accurately weigh a portion of the formulation and extract the active components with a suitable solvent (e.g., methanol or acetonitrile). Further dilute the extract with the initial mobile phase. A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.
Protocol 2: High-Sensitivity LC-MS/MS Method
This protocol is intended for trace-level detection and quantification, offering the highest degree of sensitivity and specificity.
1. LC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm | A smaller particle size column provides higher efficiency and better resolution, suitable for LC-MS/MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that enhances ionization in ESI+.[3][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Maintains consistency of the mobile phase modifier. |
| Gradient | 5% B to 95% B over 10 minutes | A rapid gradient is often suitable for LC-MS/MS analysis. |
| Flow Rate | 0.3 mL/min | A lower flow rate is optimal for a 2.1 mm ID column and improves ionization efficiency. |
| Column Temperature | 40 °C | Higher temperatures can reduce viscosity and improve peak shape. |
| Injection Volume | 5 µL | Smaller injection volumes are typical for LC-MS/MS to minimize source contamination. |
2. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: The specific Multiple Reaction Monitoring (MRM) transitions should be optimized by infusing a reference standard of Clindamycin 2-Phosphate Sulfoxide. A good starting point is to monitor the transition from the protonated parent ion [M+H]⁺ to a stable product ion. For Clindamycin, a common fragmentation is the loss of the pyrrolidine side chain.[9]
-
Recommendation: Infuse a ~1 µg/mL solution of the reference standard and perform a product ion scan of the parent ion to identify the most intense and stable fragment ions for MRM optimization.
-
-
Source Parameters: Optimize capillary voltage, nebulizer gas pressure, drying gas flow, and temperature to maximize the signal for the analyte.
Visualizing Workflows and Relationships
To further clarify the experimental and troubleshooting processes, the following diagrams have been generated using Graphviz.
Caption: Troubleshooting workflow for common HPLC/LC-MS issues.
Caption: Key stages for optimization in an LC-MS/MS workflow.
References
-
Wang, S., et al. (2007). Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 696-705. [Link]
-
Wang, S. M., et al. (2009). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(6), 899-906. [Link]
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European Medicines Agency. (2011). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. Retrieved from [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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USP. (2022). Methods for the Analysis of Clindamycin Phosphate Injection. Retrieved from [Link]
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- Patel, D. J., et al. (2012). Development and validation of a stability-indicating HPLC method for the simultaneous estimation of clindamycin phosphate and adapalene in gel preparations. Indian Journal of Pharmaceutical Sciences, 74(2), 154–158.
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Agilent Technologies. (2011). Characterization of Clindamycin using TurboDDS on the Agilent 500 Ion Trap LC/MS. Retrieved from [Link]
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Validation & Comparative
Differentiating Clindamycin's Oxidative Cousins: A Comparative Analytical Guide to Clindamycin 2-Phosphate Sulfoxide and Clindamycin Sulfoxide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical analysis, the ability to distinguish between an active pharmaceutical ingredient (API) and its closely related impurities is fundamental to ensuring drug safety and efficacy. This is particularly true for clindamycin, a lincosamide antibiotic, and its phosphate prodrug, where oxidative degradation can lead to the formation of sulfoxide derivatives. This guide provides a detailed analytical comparison of two such critical impurities: Clindamycin 2-Phosphate Sulfoxide and Clindamycin Sulfoxide.
The Chemical and Therapeutic Context
Clindamycin is a widely prescribed antibiotic effective against a range of bacterial infections.[1] Its prodrug, clindamycin phosphate, is often used in injectable and topical formulations.[2][3] During manufacturing, storage, or even metabolic processes, the sulfur atom in both molecules can be oxidized to form sulfoxide impurities.[4] Clindamycin 2-Phosphate Sulfoxide is a degradation product of clindamycin phosphate, while clindamycin sulfoxide is a metabolite and degradation product of clindamycin itself.[4][5] Monitoring and controlling these impurities is a regulatory expectation and crucial for product quality.
Figure 1: Formation pathways of the sulfoxide impurities.
The Analytical Challenge: Structural Similarities
The primary analytical challenge lies in the structural similarity between clindamycin, its phosphate prodrug, and their respective sulfoxide impurities. Effective separation and identification require techniques that can exploit subtle differences in their physicochemical properties, primarily polarity.
Polarity Hierarchy (from least to most polar):
-
Clindamycin
-
Clindamycin Sulfoxide
-
Clindamycin 2-Phosphate
-
Clindamycin 2-Phosphate Sulfoxide
The addition of the sulfoxide group increases polarity, and the phosphate group imparts a significantly higher degree of polarity. This order is the basis for their separation by reversed-phase liquid chromatography.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation
Reversed-phase HPLC is the most common and effective technique for separating and quantifying these compounds. A well-designed HPLC method can resolve all four components, allowing for accurate purity assessments.
3.1. A Representative HPLC Protocol
This protocol is a starting point and should be optimized and validated for specific applications.
-
Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: An aqueous buffer, such as potassium dihydrogen phosphate, with pH adjusted to the acidic range (e.g., pH 2.5).[6]
-
Mobile Phase B: Acetonitrile or methanol.[3]
-
Detection: UV detection at a low wavelength, typically around 210 nm, as these compounds lack a strong chromophore.[6]
-
Elution: A gradient elution is often necessary to resolve the highly polar phosphate compounds from the less polar clindamycin and its sulfoxide within a reasonable timeframe.[3]
3.2. Expected Elution Profile
In a reversed-phase system, the most polar compounds elute first.
Figure 2: Typical elution order in reversed-phase HPLC.
3.3. Comparative Data Summary
| Compound | Key Structural Feature | Relative Polarity | Expected HPLC Retention |
| Clindamycin 2-Phosphate Sulfoxide | Phosphate and Sulfoxide | Highest | Earliest Eluting |
| Clindamycin 2-Phosphate | Phosphate | High | Early Eluting |
| Clindamycin Sulfoxide | Sulfoxide | Moderate | Later Eluting |
| Clindamycin | Parent Molecule | Lowest | Longest Retention |
Mass Spectrometry (MS): For Unambiguous Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) provides definitive identification of these impurities.[7][8] The high mass accuracy of modern mass spectrometers allows for the confirmation of elemental composition.
4.1. LC-MS Experimental Workflow
-
Separation: An HPLC system separates the compounds based on their retention times.
-
Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source, which generates charged molecules (ions).[7]
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) in a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z.
4.2. Key Mass-to-Charge Ratios for Identification
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Clindamycin 2-Phosphate Sulfoxide | C₁₈H₃₄ClN₂O₉PS | 520.96 | 521.14 |
| Clindamycin Sulfoxide | C₁₈H₃₃ClN₂O₆S | 440.98 | 441.18 |
Note: The exact mass and corresponding m/z will vary slightly based on isotopic distribution.
Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ions and analyzing the resulting product ions.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
For the definitive structural confirmation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled.[9]
-
¹H and ¹³C NMR: Can distinguish between the different chemical environments of the protons and carbons in each molecule. The oxidation of the sulfur to a sulfoxide and the addition of the phosphate group cause predictable shifts in the NMR signals of nearby nuclei.
-
³¹P NMR: Is highly specific for the phosphate-containing compounds (Clindamycin 2-Phosphate and its sulfoxide), providing a clear diagnostic tool for their presence.[5]
Conclusion
The analytical differentiation of Clindamycin 2-Phosphate Sulfoxide and Clindamycin Sulfoxide is a critical aspect of quality control for clindamycin-based pharmaceuticals. A combination of chromatographic separation and spectroscopic identification provides a robust strategy for ensuring product purity. While HPLC is the primary tool for routine analysis, LC-MS and NMR are indispensable for method development, impurity identification, and comprehensive characterization. A thorough understanding of the chemical properties of these impurities and the application of these orthogonal analytical techniques are essential for maintaining the highest standards of pharmaceutical quality.
References
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- Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS. Chinese Journal of New Drugs and Clinical Remedies, 2011.
- Brown, L. W. (1985). A high-performance liquid chromatographic assay for clindamycin phosphate and its principal degradation product in bulk drug and formulations. Journal of Pharmaceutical and Biomedical Analysis, 3(6), 523-533.
- Study on the related substances in clindamycin phosphate glucose injection. Chinese Journal of Pharmaceutical Analysis, 2013.
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- Request PDF: Identification, isolation and characterization of impurities of clindamycin palmitate hydrochloride.
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- Clindamycin 2-Phosphate Sulfoxide CAS 1228573-90-7.
- Clindamycin 2-Phosphate Sulfoxide | CAS No: 1228573-90-7. Simson Pharma.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Clindamycin 2-Phosphate Sulfoxide Diastereomers
For researchers, scientists, and professionals in drug development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of ensuring drug safety and efficacy. Clindamycin 2-phosphate, a widely used lincosamide antibiotic, can degrade under oxidative stress to form Clindamycin 2-Phosphate Sulfoxide. This degradation product introduces a new stereocenter at the sulfur atom, resulting in the formation of two diastereomers. Distinguishing between these isomers is critical for quality control and regulatory compliance.
This guide provides an in-depth spectroscopic comparison of the (R)- and (S)-sulfoxide diastereomers of Clindamycin 2-Phosphate. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to differentiate these closely related compounds.
The Structural Nuance: Why Diastereomers Differ Spectroscopically
Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct physical properties and can be differentiated by various analytical techniques, including spectroscopy.[1] The different spatial arrangement of atoms in diastereomers leads to subtle but measurable differences in their molecular environments, which are reflected in their spectroscopic signatures.
The key structural difference between the two Clindamycin 2-Phosphate Sulfoxide isomers lies in the orientation of the oxygen atom relative to the rest of the molecule at the newly formed chiral sulfur center. This seemingly minor variation has a cascading effect on the chemical environment of nearby protons and carbons, which NMR spectroscopy is particularly adept at detecting.
Caption: Oxidation of Clindamycin 2-Phosphate leads to the formation of two diastereomeric sulfoxide isomers.
Comparative Spectroscopic Analysis
A multi-technique approach is essential for the unambiguous identification and differentiation of the Clindamycin 2-Phosphate Sulfoxide diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing diastereomers due to its high sensitivity to the local chemical environment of atomic nuclei.[2] Both ¹H and ¹³C NMR will exhibit distinct differences between the two isomers.
¹H NMR Spectroscopy
The differing stereochemistry at the sulfur atom will induce diastereotopicity in the neighboring protons, leading to variations in their chemical shifts (δ) and coupling constants (J). The most significant differences are expected for the protons on the methyl group attached to the sulfur and the protons on the sugar moiety adjacent to the sulfoxide group.
¹³C NMR Spectroscopy
Similarly, the carbon chemical shifts, particularly for the carbon atoms closest to the sulfoxide group, will differ between the two diastereomers.
Hypothetical Comparative ¹H and ¹³C NMR Data
| Assignment | (R)-Sulfoxide Isomer (Predicted δ, ppm) | (S)-Sulfoxide Isomer (Predicted δ, ppm) | Rationale for Difference |
| S-CH₃ (¹H) | ~2.75 | ~2.90 | The methyl protons are in different chemical environments due to the anisotropic effect of the S=O bond. |
| C1-H (¹H) | ~5.40 | ~5.55 | The proximity to the chiral sulfoxide group influences the magnetic shielding of this proton. |
| S-CH₃ (¹³C) | ~40.5 | ~42.0 | The carbon experiences different shielding effects based on the spatial orientation of the sulfoxide oxygen. |
| C1 (¹³C) | ~90.0 | ~91.5 | The stereochemistry at the sulfur atom alters the electron density around the anomeric carbon. |
Note: These are predicted values for illustrative purposes. Actual values may vary based on experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the isolated isomer or mixture in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all proton signals.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Caption: A streamlined workflow for the NMR analysis of Clindamycin 2-Phosphate Sulfoxide isomers.
Mass Spectrometry (MS): Confirming Identity and Probing Fragmentation
Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation analysis. While the diastereomers of Clindamycin 2-Phosphate Sulfoxide have the same molecular weight (520.96 g/mol ), their fragmentation patterns in tandem MS (MS/MS) experiments may exhibit subtle differences in the relative abundances of fragment ions.[1][4][5]
Expected Mass Spectrometric Data
-
Full Scan MS: Both isomers will show a protonated molecule [M+H]⁺ at m/z 521.
-
MS/MS Fragmentation: The fragmentation pathways are expected to be similar, involving losses of water, the phosphate group, and cleavage of the glycosidic bond. However, the stereochemistry at the sulfur might influence the stability of certain fragment ions, leading to differences in their relative intensities. For instance, the rate of a particular rearrangement or cleavage might be favored in one diastereomer over the other. Diagnostic fragments for lincosamide antibiotics include neutral losses of H₂O, HCl, and methanethiol.[1]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).
-
Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) system to separate the diastereomers. A C18 column with a gradient elution of water (with a modifier like formic acid) and acetonitrile is a common starting point.[6]
-
Mass Spectrometry: Interface the HPLC with a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Full Scan Mode: Acquire data in full scan mode to determine the m/z of the parent ions.
-
Product Ion Scan (MS/MS) Mode: Select the precursor ion (m/z 521) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Compare the retention times of the two isomers from the HPLC separation and analyze the MS/MS spectra for any differences in the fragmentation patterns or relative ion abundances.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While enantiomers have identical IR spectra, diastereomers can exhibit differences, particularly in the fingerprint region (below 1500 cm⁻¹).[1] These differences arise from variations in the vibrational coupling between different parts of the molecule due to their distinct 3D arrangements.
Expected FTIR Spectral Differences
The key functional groups (O-H, N-H, C=O, P=O, S=O) will have characteristic absorption bands in both isomers. However, slight shifts in the positions and changes in the shapes of the peaks in the fingerprint region are expected. The S=O stretching vibration, typically observed around 1050 cm⁻¹, may show a discernible difference between the two diastereomers.
Hypothetical Comparative FTIR Data
| Vibrational Mode | (R)-Sulfoxide Isomer (cm⁻¹) | (S)-Sulfoxide Isomer (cm⁻¹) |
| O-H/N-H stretch | ~3300 (broad) | ~3300 (broad) |
| C=O stretch (amide) | ~1665 | ~1665 |
| S=O stretch | ~1055 | ~1045 |
| P-O stretch | ~1250 | ~1250 |
| Fingerprint Region | Different peak patterns | Different peak patterns |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. ATR is often preferred for its simplicity and minimal sample preparation.
-
Background Spectrum: Collect a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Place the sample on the ATR crystal or in the KBr press and collect the sample spectrum.
-
Data Analysis: Compare the spectra of the two isomers, paying close attention to the fingerprint region for any reproducible differences in peak positions or intensities.
Conclusion
The differentiation of the Clindamycin 2-Phosphate Sulfoxide diastereomers is a critical analytical challenge that can be effectively addressed through a combination of modern spectroscopic techniques. NMR spectroscopy stands out as the most definitive method, providing detailed structural information that highlights the subtle differences in the chemical environments of the two isomers. Mass spectrometry , particularly when coupled with liquid chromatography, confirms the molecular weight and can reveal differences in fragmentation patterns. FTIR spectroscopy offers a valuable fingerprint of the molecules, with the potential for discernible differences in the fingerprint region.
By employing these techniques in a complementary fashion, researchers and drug development professionals can confidently identify, characterize, and quantify these critical impurities, ensuring the quality and safety of clindamycin-based pharmaceutical products.
References
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Wang, S., Bu, S., Liu, H., Li, H., Liu, W., & Wang, Y. (2009). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(6), 899-906. Available from: [Link]
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Zhou, J., & Zheng, Z. (2006). Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1116-1123. Available from: [Link]
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Allmpus. (n.d.). clindamycin 2-phosphate sulfoxide | mixture of diastereomers. Available from: [Link]
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]
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Pharmaffiliates. (n.d.). Clindamycin 2-Phosphate Sulfoxide (Mixture of Diastereomers). Available from: [Link]
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Acanthus Research Inc. (n.d.). Clindamycin 2-Phosphate Sulfoxide Isomer A. Available from: [Link]
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A Comparative Analysis of the Bioactivity of Clindamycin and its Sulfoxide Metabolite
A Guide for Researchers in Antimicrobial Drug Development
Introduction: Understanding Clindamycin and Its Metabolic Byproducts
Clindamycin, a lincosamide antibiotic, is a critical tool in the management of a variety of serious bacterial infections caused by susceptible anaerobic and Gram-positive bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, which ultimately results in a bacteriostatic effect, although bactericidal activity can be observed at higher concentrations.[3][4] Clindamycin itself is often administered as a phosphate ester prodrug, clindamycin phosphate, which is rapidly hydrolyzed in the body to the active form.[3]
During its metabolism in the liver, clindamycin is primarily biotransformed by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP3A5.[3][5] This process yields several metabolites, with the two major ones being N-desmethylclindamycin and clindamycin sulfoxide.[3] While N-desmethylclindamycin retains significant antibacterial activity, clindamycin sulfoxide has been identified as a metabolite with considerably reduced bioactivity.[6][7] Furthermore, "Clindamycin 2-Phosphate Sulfoxide" is recognized as a degradation product and impurity found in clindamycin phosphate preparations.[8][9][10] It is anticipated that, similar to the parent prodrug, the phosphate group of this sulfoxide derivative is also cleaved in vivo, yielding clindamycin sulfoxide. This guide provides a detailed comparison of the bioactivity of clindamycin and its sulfoxide metabolite, offering experimental protocols for their assessment and contextualizing the importance of this comparison for drug development and quality control.
The Significance of Bioactivity Assessment in Drug Development
For researchers and professionals in drug development, understanding the bioactivity of metabolites and degradation products is paramount. An active metabolite can contribute to the therapeutic effect of a drug, while an inactive or significantly less active metabolite can represent a pathway of drug inactivation and clearance. In the context of clindamycin, the presence of the sulfoxide derivative, either as a metabolite or a manufacturing impurity, necessitates a thorough evaluation of its impact on the overall antimicrobial efficacy of the drug product.
Comparative Bioactivity: Clindamycin vs. Clindamycin Sulfoxide
Experimental data has demonstrated that the oxidation of the sulfur atom in clindamycin to a sulfoxide significantly diminishes its antibacterial potency. The following table summarizes the comparative in vitro activity of clindamycin and its sulfoxide metabolite against key bacterial species.
| Compound | Target Organism | MIC (µg/mL) | Relative Potency |
| Clindamycin | Staphylococcus aureus | 0.06 - 0.25[6] | 100% |
| Clindamycin Sulfoxide | Staphylococcus aureus | >5[6] | Significantly Reduced |
| Clindamycin | Bacteroides fragilis | 0.5 - 1.0[11] | 100% |
| Clindamycin Sulfoxide | Bacteroides fragilis | 2[12] | ~25%[7] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
These findings clearly indicate that clindamycin sulfoxide possesses substantially lower bioactivity compared to the parent clindamycin molecule.
Mechanism of Action: The Structural Basis for Activity
The antibacterial activity of clindamycin is intrinsically linked to its ability to bind to the 23S rRNA component of the 50S ribosomal subunit, thereby interfering with peptide chain elongation.[13] This interaction is highly specific and dependent on the three-dimensional structure of the antibiotic. The introduction of a polar sulfoxide group can alter the molecule's electronic properties and steric configuration, potentially hindering its ability to fit into the ribosomal binding pocket with the same affinity as clindamycin.
Caption: Comparative binding of clindamycin and its sulfoxide to the ribosome.
Experimental Protocols for Bioactivity Assessment
To empirically determine and compare the bioactivity of clindamycin and "Clindamycin 2-Phosphate Sulfoxide" (which would be hydrolyzed to clindamycin sulfoxide), standardized antimicrobial susceptibility testing methods are employed. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[5]
Materials:
-
Clindamycin and Clindamycin 2-Phosphate Sulfoxide
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains: Staphylococcus aureus ATCC 29213 and Bacteroides fragilis ATCC 25285 (as anaerobic control)
-
Anaerobic chamber or gas-generating system (for B. fragilis)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of clindamycin and clindamycin 2-phosphate sulfoxide in a suitable solvent (e.g., water or DMSO) at a concentration of 1024 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select several colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antimicrobial stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as a positive control (inoculum without antimicrobial), and well 12 will be the negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation:
-
For S. aureus, incubate the plate at 35-37°C for 16-20 hours in an ambient air incubator.
-
For B. fragilis, incubate the plate in an anaerobic environment at 35-37°C for 42-48 hours.
-
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Caption: Workflow for MIC Determination via Broth Microdilution.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6][14]
Procedure:
-
Following MIC Determination: After reading the MIC results, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar for S. aureus, Brucella Blood Agar for B. fragilis).
-
Incubation: Incubate the plates under the appropriate atmospheric conditions and temperature for 18-24 hours (or longer for anaerobes).
-
Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Conclusion and Implications for Drug Development
The available evidence strongly indicates that clindamycin sulfoxide, a major metabolite and potential degradation product of clindamycin, exhibits significantly reduced antibacterial activity compared to the parent drug. For researchers in drug development and manufacturing, this underscores the importance of:
-
Metabolic Profiling: Thoroughly characterizing the metabolic fate of new antibiotic candidates to identify metabolites with altered activity.
-
Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications, such as oxidation, impact the bioactivity of a compound.
-
Impurity Profiling and Control: Establishing stringent quality control measures to limit the presence of less active degradation products like "Clindamycin 2-Phosphate Sulfoxide" in final drug formulations.
By adhering to these principles and employing robust bioactivity assessment protocols, the development of safe and effective antimicrobial agents can be more effectively pursued.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 446598, Clindamycin. Retrieved from [Link]
- Spizek, J., & Rezanka, T. (2017). Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. Biochemical Pharmacology, 133, 20-28.
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National Center for Biotechnology Information. (2024). Clindamycin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Zuravleff, J. L., & Yu, V. L. (2022). Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice. Journal of Clinical Medicine, 11(10), 2899.
- Fosdick, S. E., et al. (2006). Selection of Strains for Quality Assessment of the Disk Induction Method for Detection of Inducible Clindamycin Resistance in Staphylococci: a CLSI Collaborative Study. Journal of Clinical Microbiology, 44(7), 2545–2549.
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Drugs.com. (2024). Clindamycin: Uses, Dosage & Side Effects. Retrieved from [Link]
- Fosdick, S. E., et al. (2006). Selection of strains for quality assessment of the disk induction method for detection of inducible clindamycin resistance in Staphylococci: a CLSI collaborative study. Journal of Clinical Microbiology, 44(7), 2545-2549.
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BacDive. (n.d.). Staphylococcus aureus subsp. aureus Rosenbach. Retrieved from [Link]
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- Van De Sijpe, G., et al. (2023). Assessment of in vitro antimicrobial activity of clindamycin metabolites against Staphylococcus species. European Journal of Clinical Microbiology & Infectious Diseases, 42(10), 1275-1279.
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U.S. Food and Drug Administration. (2006). Center for Drug Evaluation and Research Pharmacology/Toxicology Review and Evaluation for NDA 21-906. Retrieved from [Link]
- Coyle, M. B. (2005). Manual of antimicrobial susceptibility testing. American Society for Microbiology.
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U.S. Food and Drug Administration. (2015). CLEOCIN HCl® clindamycin hydrochloride capsules, USP Label. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11662169, Clindamycin Sulfoxide. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 129011911, Clindamycin 2-Phosphate Sulfoxide. Retrieved from [Link]
- Thibodeau, B. J. (2023). Clindamycin: A Comprehensive Status Report with Emphasis on Use in Dermatology.
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BacDive. (n.d.). Bacteroides fragilis (DSM 2151, ATCC 25285, JCM 11019). Retrieved from [Link]
- Lee, K., et al. (2014). Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital.
- Garch, F. E., et al. (2021). Distribution of MIC values for S. aureus ATCC 29213 read after 18, 48, and 72 h, respectively.
- Gholami, M., et al. (2017). Electrochemical degradation of clindamycin by anodic oxidation on sno2-sb coated titanium anodes. Environmental Engineering and Management Journal, 16(10), 2321-2330.
- Jones, R. N., et al. (2013). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 51(5), 1439–1446.
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
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A Comparative Guide to the Forced Degradation of Clindamycin Phosphate and Clindamycin Hydrochloride
This guide provides an in-depth, objective comparison of the stability profiles of clindamycin phosphate and clindamycin hydrochloride under forced degradation conditions. Drawing from established scientific literature, we will explore the underlying chemical principles that dictate their degradation pathways, offer detailed experimental protocols for replication, and present the data in a clear, comparative format. This document is intended for researchers, formulation scientists, and analytical development professionals working on the characterization and development of clindamycin-based drug products.
Introduction: The Rationale for Two Forms of Clindamycin
Clindamycin is a lincosamide antibiotic with a broad spectrum of activity against anaerobic bacteria and Gram-positive cocci.[1][2] It is widely used in treating serious infections, acne vulgaris, and bacterial vaginosis.[1] To suit different clinical applications and formulation requirements, clindamycin is commonly available in two salt forms: clindamycin hydrochloride and clindamycin phosphate.
-
Clindamycin Hydrochloride: This is the hydrochloride salt of the active clindamycin base. It is typically used in oral formulations.
-
Clindamycin Phosphate: This is a water-soluble ester prodrug.[3] It is inactive in vitro but is rapidly hydrolyzed by phosphatases in the body to release the active clindamycin.[1][3] Its high water solubility makes it ideal for parenteral (injectable) and topical formulations.
Understanding the inherent stability of these two molecules is paramount for developing safe, effective, and robust drug products. Forced degradation studies are a cornerstone of this process, providing critical insights into potential degradation pathways and helping to develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH. This guide elucidates the distinct chemical liabilities of each salt form under various stress conditions.
Comparative Degradation Analysis under Stress Conditions
The primary structural difference between the two molecules—the presence of a phosphate ester at the C-2 position in clindamycin phosphate—is the principal driver of their divergent stability profiles, particularly under hydrolytic stress.
Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis is a critical degradation pathway for both molecules, but the specific reactions and susceptible bonds differ significantly.
Clindamycin Phosphate: The most prominent degradation route for clindamycin phosphate is the hydrolysis of the phosphate ester bond . This reaction cleaves the ester to yield the active clindamycin and inorganic phosphate.[4] This process is highly dependent on pH. In addition to ester hydrolysis, at pH values below 6, the molecule can also undergo hydrolysis of the thioglycoside linkage, a pathway it shares with the parent clindamycin.[4] Studies on topical formulations have clearly shown that the stability of both clindamycin phosphate and hydrochloride decreases significantly at pH values below 4.[5][6][7] In one study, clindamycin phosphate in a gel formulation degraded by 63.9% under acidic conditions and 65.9% under alkaline conditions.[8]
Clindamycin Hydrochloride: As the parent drug, clindamycin hydrochloride is not subject to ester hydrolysis. Its degradation is governed by other pH-sensitive reactions.
-
Acidic Conditions (pH < 4): The major degradation pathway is the hydrolysis of the thioglycoside linkage, which results in the formation of 1-dethiomethyl-1-hydroxy clindamycin and methyl mercaptan.[7]
-
Neutral to Basic Conditions (pH 5-10): The primary degradation route shifts to the scission of the 7-(S)-chloro group, leading to the formation of its 7-(R)-hydroxy analog, lincomycin.[7]
This fundamental difference in hydrolytic pathways underscores the critical importance of pH control in formulations, with the optimal pH for stability differing between the two salts based on their unique degradation mechanisms. Clindamycin hydrochloride generally shows maximum stability in the pH range of 3-5.[7]
Oxidative Degradation
Oxidative stress represents a significant liability for both molecules, primarily targeting the sulfur atom.
Clindamycin Phosphate: Forced degradation studies using 3% hydrogen peroxide (H₂O₂) have shown that clindamycin phosphate is susceptible to oxidation.[9][10] The primary degradation products are typically clindamycin sulfoxide and N-desmethylclindamycin.[1] One study identified two major degradation products after just 30 minutes of exposure to 3% H₂O₂.[9][10] Kinetic studies involving oxidation with cerium(IV) in an acidic medium have also been conducted to understand the reaction mechanism, which was found to follow a free-radical pathway.[11]
Clindamycin Hydrochloride: The parent clindamycin molecule is also known to be vulnerable to oxidation. The sulfur atom in the thioglycoside moiety is readily oxidized to form clindamycin sulfoxide. This pathway is a common degradation route for lincosamide antibiotics.[1]
While both forms are susceptible to oxidation, the rate and extent can be influenced by formulation excipients and pH. The development of a stability-indicating method must be able to resolve the parent drug from its oxidized degradants.[9][10]
Thermal Degradation
Elevated temperatures can accelerate various degradation reactions, impacting the shelf-life of drug products.
Clindamycin Phosphate: Studies on clindamycin phosphate injections have concluded that the drug is thermally unstable and unsuitable for moist heat sterilization.[12] Heating clindamycin phosphate solutions leads to an increase in impurity content, with the major degradation products being consistent across samples from different manufacturers.[12][13] Nonisothermal kinetic analysis has been used to assess the stability of clindamycin phosphate formulations at elevated temperatures, confirming a first-order kinetic degradation model.[14]
Clindamycin Hydrochloride: Clindamycin hydrochloride has also been shown to degrade at elevated temperatures. A stability study in a compounding vehicle (SuspendIt) showed that while the drug was stable for 182 days at 5°C and 25°C, degradation was observed at 40°C.[15][16]
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation through complex photochemical reactions.
Clindamycin Phosphate: While specific comparative studies are limited, the general principles of photochemistry suggest that the core clindamycin structure within the phosphate prodrug would be the primary chromophore responsible for absorbing light and initiating degradation.
Clindamycin Hydrochloride: Studies have investigated the photocatalytic degradation of clindamycin hydrochloride using catalysts like titanium dioxide (TiO₂) under UV radiation.[17][18] These studies show that clindamycin can be effectively removed from aqueous solutions via this process, which follows pseudo-first-order kinetics.[17][18] The degradation is stimulated by the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which directly attack the clindamycin molecule.[19][20]
Summary of Degradation Profiles
The following table summarizes the key differences in the forced degradation behavior of clindamycin phosphate and clindamycin hydrochloride.
| Stress Condition | Clindamycin Phosphate | Clindamycin Hydrochloride | Causality of Difference |
| Acid Hydrolysis | Primarily hydrolysis of the phosphate ester to form clindamycin; also hydrolysis of thioglycoside linkage. | Hydrolysis of thioglycoside linkage. | Presence of the labile phosphate ester group. |
| Base Hydrolysis | Primarily hydrolysis of the phosphate ester to form clindamycin. | Scission of the 7-(S)-Cl group to form lincomycin. | Presence of the phosphate ester vs. reactivity of the C-7 chloro group. |
| Oxidation | Susceptible to oxidation, primarily at the sulfur atom (forms sulfoxide). | Susceptible to oxidation, primarily at the sulfur atom (forms sulfoxide). | Both share the same core structure with a susceptible sulfide group. |
| Thermal | Unstable; degradation observed in injection formulations upon heating.[12] | Degrades at elevated temperatures (e.g., 40°C).[16] | The phosphate ester may have different thermal lability compared to the parent drug. |
| Photolysis | Degradation expected via core molecule's chromophore. | Degrades via photocatalytic processes involving ROS.[19][20] | Both share the same light-absorbing chromophore in the core structure. |
Visualizing the Degradation Pathways and Workflow
Diagrams created using Graphviz provide a clear visual representation of the experimental process and the distinct chemical fates of each molecule under stress.
Experimental Workflow
Caption: General experimental workflow for a forced degradation study.
Degradation Pathways
Caption: Primary hydrolytic degradation pathways.
Recommended Experimental Protocol
This section provides a generalized, yet detailed, protocol for conducting a comparative forced degradation study.
Objective: To identify and compare the degradation products of clindamycin phosphate and clindamycin hydrochloride under ICH-prescribed stress conditions.
Materials:
-
Clindamycin Phosphate reference standard
-
Clindamycin Hydrochloride reference standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
HPLC-grade acetonitrile and methanol
-
Phosphate buffer salts
-
Deionized water
Protocol Steps:
-
Preparation of Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh and dissolve clindamycin phosphate and clindamycin hydrochloride in deionized water to prepare separate stock solutions.
-
-
Acid Degradation:
-
Mix equal volumes of stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C for a predetermined time (e.g., 2, 4, 8 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Degradation:
-
Mix equal volumes of stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 60°C and sample as described for acid degradation.
-
Neutralize aliquots with 0.1 M HCl before dilution.
-
-
Oxidative Degradation:
-
Mix stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for up to 24 hours.
-
Sample at various time points and dilute directly with mobile phase for analysis.
-
-
Thermal Degradation:
-
Expose solid drug substance to dry heat (e.g., 80°C) for 24-48 hours.
-
Separately, reflux the aqueous stock solution at 80°C for 8 hours.
-
Prepare solutions from the solid sample and dilute the refluxed solution for analysis.
-
-
Photodegradation:
-
Expose the aqueous stock solutions to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Maintain a parallel control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
Analytical Method: A stability-indicating HPLC method is crucial. An example method is provided below.
| Parameter | Condition |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution using a mixture of phosphate buffer (pH ~2.5-3.5) and acetonitrile/methanol.[12][21] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C[9][10] |
| Detection | UV at 205-210 nm[9][10][12] |
| Injection Volume | 10-20 µL |
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to prove it is specific, accurate, precise, and linear, ensuring it can separate the parent drug from all significant degradation products.[8]
Conclusion and Formulation Insights
The forced degradation profiles of clindamycin phosphate and clindamycin hydrochloride are distinctly different, a fact that is directly attributable to their chemical structures.
-
Clindamycin Phosphate's primary liability is the hydrolysis of its ester bond, a reaction that is highly sensitive to pH. This makes meticulous pH control the most critical factor for the stability of its aqueous formulations.
-
Clindamycin Hydrochloride's stability is dictated by the integrity of the core clindamycin structure, with pH influencing the degradation pathway—favoring thioglycoside cleavage in acidic media and C-7 chlorine scission in basic media.
For formulation scientists, this means that an optimal pH for a clindamycin hydrochloride solution may not be optimal for a clindamycin phosphate solution. Furthermore, both molecules are susceptible to oxidation and thermal stress, requiring the potential inclusion of antioxidants and careful consideration of manufacturing and storage temperatures. These comparative insights are essential for designing robust, stable, and effective clindamycin drug products.
References
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Migton, J. M., Kennon, L., Sideman, M., & Plakogiannis, F. M. (2008). A Stability Study of Clindamycin Hydrochloride and Phosphate Salts in Topical Formulations. Drug Development and Industrial Pharmacy, 10(4), 563-579. [Link]
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Taylor and Francis Online. (n.d.). A Stability Study of Clindamycin Hydrochloride and Phosphate Salts in Topical Formulations. Retrieved from [Link]
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CNKI. (n.d.). Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS. Retrieved from [Link]
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Journal of Water and Environmental Nanotechnology. (n.d.). Investigation of photocatalytic degradation of clindamycin by TiO2. Retrieved from [Link]
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Gholami, A., Hajiani, M., & Sayadi Anari, M. H. (n.d.). Investigation of photocatalytic degradation of clindamycin by TiO2. Journal of Water and Environmental Nanotechnology. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidative degradation of clindamycin in aqueous solution using nanoscale zero-valent iron/H2O2/US. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Stability of Clindamycin Hydrochloride in PCCA Base SuspendIt. PubMed. Retrieved from [Link]
-
Taylor and Francis Online. (n.d.). A Stability Study of Clindamycin Hydrochloride and Phosphate Salts in Topical Formulations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Photodegradation of clindamycin by the dissolved black carbon is simultaneously regulated by ROS generation and the binding effect. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Clindamycin phosphate hydrolysis mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Photodegradation of clindamycin by the dissolved black carbon is simultaneously regulated by ROS generation and the binding effect | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways for clindamycin phosphate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hydrolysis of lincomycin-2-phosphate and clindamycin-2-phosphate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Clindamycin. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Clindamycin Hydrochloride in PCCA Base SuspendIt. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of Clindamycin -Thermal Degradation Humidity Degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on thermal stability of clindamycin phosphate injection and identification of its degradation products by LC-MS. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Analytical Perspectives on Clindamycin: Review of Methods in Formulations and Biological Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced Degradation Data of Clindamycin. Retrieved from [Link]
-
TSI Journals. (n.d.). Validated stability indicating analytical method for the determination of clindamycin phosphate and adapalene in topical. Retrieved from [Link]
- Google Patents. (n.d.). CN103483399A - Synthetic method of clindamycin phosphate.
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National Center for Biotechnology Information. (n.d.). Nonisothermal stability assessment of stable pharmaceuticals: testing of a clindamycin phosphate formulation. PubMed. Retrieved from [Link]
-
J-GLOBAL. (n.d.). Study on Thermal Stability of Clindamyein Phosphate Injection and Identification of Its Degradation Products by LC-MS. Retrieved from [Link]
-
IWA Publishing. (n.d.). Clindamycin removal from aqueous solution by non-thermal air plasma treatment: performance, degradation pathway and ensuing antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of clindamycin phosphate by cerium(IV) in perchloric acid medium – A kinetic and mechanistic approach. Retrieved from [Link]
-
Environmental Engineering and Management Journal. (n.d.). Electrochemical degradation of clindamycin by anodic oxidation on sno2-sb coated titanium anodes. Retrieved from [Link]
- Google Patents. (n.d.). CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
